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(5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine Documentation Hub

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Core Science & Biosynthesis

Foundational

A Technical Guide to (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine, a heterocyclic amine of significant inter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry. While a specific CAS number for this exact molecule remains elusive in public databases, this guide will delve into the synthesis, chemical properties, and potential applications of the broader class of substituted (phenyl-1,3-oxazol-2-yl)methanamines. By examining closely related analogs, we aim to provide a valuable resource for researchers engaged in the design and development of novel therapeutics. The oxazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities, and understanding the nuances of its derivatives is paramount for innovation in the field.[1][2][3]

Introduction to the 1,3-Oxazole Scaffold

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a key component in a wide array of natural products and synthetic pharmaceuticals, valued for its metabolic stability and ability to engage in various biological interactions.[2][4][3] The versatility of the oxazole core allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and pharmacological profiles.[1] Consequently, oxazole derivatives have been investigated for a broad spectrum of therapeutic applications, including as anti-inflammatory, anticancer, antibacterial, and antiviral agents.

The subject of this guide, (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine, combines the oxazole core with a primary aminomethyl group at the 2-position, a phenyl group at the 4-position, and a methyl group at the 5-position. This specific arrangement of substituents is anticipated to confer unique biological activities, making it an attractive target for synthetic and medicinal chemists.

Physicochemical Properties and Identification

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₁₁H₁₂N₂OBased on chemical structure
Molecular Weight 188.23 g/mol Calculated from molecular formula
CAS Number Not directly found.Extensive database search. A related compound, N-Methyl-(4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine, has the CAS number 1031843-28-3.[5]
Appearance Likely a solid at room temperature.Based on similar substituted oxazoles.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.General characteristic of similar organic compounds.

Synthesis Strategies

The synthesis of (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine can be approached through several established methods for oxazole ring formation, followed by the introduction or modification of the aminomethyl group. A plausible and efficient synthetic pathway is outlined below.

Workflow for the Synthesis of Substituted (Phenyl-1,3-oxazol-2-yl)methanamines

Synthetic Workflow A α-Haloketone (e.g., 2-bromo-1-phenylpropan-1-one) C Cyclocondensation (Robinson-Gabriel Synthesis) A->C B Amide (e.g., Glycinamide) B->C D (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine C->D Direct Synthesis F Protected Intermediate C->F Protected Route E Alternative Amide (e.g., N-protected glycinamide) E->C G Deprotection F->G G->D

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for the synthesis of similar oxazole derivatives.

Step 1: Robinson-Gabriel Synthesis of the Oxazole Ring

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenyl-1-propanone in a suitable solvent such as glacial acetic acid.

  • Halogenation: To the solution, add a halogenating agent (e.g., bromine or N-bromosuccinimide) dropwise at room temperature to form the α-haloketone intermediate, 2-bromo-1-phenylpropan-1-one. Monitor the reaction by TLC.

  • Cyclocondensation: To the crude α-haloketone, add an amide source for the C2 and N atoms of the oxazole ring. For the target molecule, a protected form of glycinamide (e.g., N-Boc-glycinamide) is a suitable choice to avoid side reactions with the amine.

  • Heating: Heat the reaction mixture to reflux for several hours until the starting materials are consumed (monitored by TLC).

  • Work-up: After cooling, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the protected intermediate, tert-butyl (5-methyl-4-phenyl-1,3-oxazol-2-yl)methylcarbamate.

Step 2: Deprotection of the Amine

  • Reaction Setup: Dissolve the purified protected intermediate in a suitable solvent (e.g., dichloromethane or dioxane).

  • Acidic Cleavage: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to the solution.

  • Stirring: Stir the reaction mixture at room temperature for a few hours until the deprotection is complete (monitored by TLC).

  • Work-up: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide solution) to a pH of >10.

  • Extraction and Purification: Extract the free amine with an organic solvent. Dry the organic layer and concentrate to yield the final product, (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine. Further purification can be achieved by crystallization or chromatography if necessary.

Reactivity and Further Functionalization

The primary amine of (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine is a key functional handle for further chemical modifications. This allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Potential Reactions of the Aminomethyl Group

Reactivity A (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine B Amide Formation (with Acyl Chlorides/Carboxylic Acids) A->B C Sulfonamide Formation (with Sulfonyl Chlorides) A->C D Reductive Amination (with Aldehydes/Ketones) A->D E Urea/Thiourea Formation (with Isocyanates/Isothiocyanates) A->E

Caption: Key reactions for derivatizing the primary amine.

These reactions are fundamental in medicinal chemistry for modulating properties such as solubility, lipophilicity, and target binding affinity. For instance, acylation or sulfonylation can introduce various substituents that can interact with specific pockets of a biological target.

Potential Applications in Drug Discovery

The oxazole nucleus is a well-established pharmacophore.[1][2][4] The combination of the phenyl and aminomethyl substituents on the 5-methyl-oxazole core suggests several promising avenues for therapeutic applications.

  • Anti-inflammatory Agents: The 2-amino-oxazole moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs). The phenyl group could potentially enhance interactions with cyclooxygenase (COX) enzymes.[6]

  • Anticancer Agents: Substituted oxazoles have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.[7]

  • Antimicrobial Agents: The compact and rigid structure of the oxazole ring, coupled with the basic amine, could be favorable for binding to bacterial or fungal targets.

Sourcing and Suppliers

As of early 2026, a direct commercial supplier for (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine has not been identified through public chemical databases. However, several suppliers offer structurally related compounds:

CompoundSupplier(s)CAS Number
N-Methyl-(4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amineThermo Scientific1031843-28-3[5]
(5-methyl-1,3-oxazol-2-yl)methylamineSigma-AldrichNot specified, but product available.[8]
2-amino-5-methyl-4-phenyl Thiazole (a related thiazole analog)Cayman Chemical30709-67-2[9]

For researchers requiring the specific title compound, custom synthesis is the most likely route of acquisition.

Conclusion

(5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. While direct sourcing information is currently unavailable, this guide provides a solid foundation for its synthesis and derivatization based on established chemical principles for the versatile oxazole scaffold. The insights into its potential applications, grounded in the known pharmacology of related compounds, should encourage further investigation by researchers in the field.

References

  • Medicinal Applications of 1,3-Oxazole Derivatives. SlideShare. [Link]

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Arkivoc. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health. [Link]

  • 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. National Institutes of Health. [Link]

  • 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. ResearchGate. [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. [Link]

  • 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Preprints.org. [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. [Link]

  • Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl). National Institutes of Health. [Link]

  • Recent advance in oxazole-based medicinal chemistry. PubMed. [Link]

  • Selected bioactive 2‐amino‐oxazole derivatives. ResearchGate. [Link]

  • Recent advance in oxazole-based medicinal chemistry. ResearchGate. [Link])

Sources

Exploratory

In-Depth Characterization: Physical Properties & Solubility of Oxazole-2-Methanamine Derivatives

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It prioritizes "why" and "how" over static data listing, focusing on the critical physicochemical nuances that drive d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It prioritizes "why" and "how" over static data listing, focusing on the critical physicochemical nuances that drive decision-making in medicinal chemistry.

Executive Summary

Oxazole-2-methanamine (also known as 2-(aminomethyl)oxazole) represents a critical pharmacophore in modern drug design, serving as a bioisostere for thiazoles and pyridines. Its utility lies in its unique polarity profile: the oxazole ring functions as a weak hydrogen bond acceptor, while the exocyclic primary amine provides a tunable basic center for salt formation and target engagement.[1]

This guide provides a definitive analysis of the physicochemical properties of oxazole-2-methanamine derivatives. Unlike standard aliphatic amines, the proximity of the electron-deficient oxazole ring significantly attenuates the basicity of the exocyclic amine (pKa ~7.8 vs. ~9.5 for typical alkyl amines). Understanding this "pKa shift" is the master key to optimizing solubility, membrane permeability (LogD), and salt selection.[1]

Physicochemical Profile

The dual-nitrogen system of oxazole-2-methanamine creates a complex ionization profile. The molecule possesses two basic centers with vastly different proton affinities.[2][3]

Core Data Table
PropertyValue / RangeContext & Implications
Molecular Weight 98.10 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
LogP (Neutral) -0.8 (Experimental/Calc)Highly hydrophilic. Requires structural modification (lipophilic tails) to cross the BBB.
pKa₁ (Ring N) ~0.8 – 1.0Very Weak Base. Protonated only in strong acid (e.g., 1M HCl).[1] Does not contribute to solubility at physiological pH.
pKa₂ (Exocyclic N) 7.8 ± 0.3Moderately Basic. Lower than benzylamine (pKa 9.3) due to the oxazole's inductive electron withdrawal.
TPSA 52.1 ŲFavorable for oral bioavailability (Rule of 5 compliant).
Physical State Liquid / Low-melt SolidFree base is often an oil; typically handled as the Hydrochloride (HCl) salt (Solid).
The "Inductive pKa Shift"

A common error in early-stage design is assuming the exocyclic amine behaves like a standard benzylamine. The oxazole ring is electron-deficient (π-excessive but inductively withdrawing due to Oxygen).

  • Mechanism: The electronegative oxygen atom at position 1 and the imine-like nitrogen at position 3 exert an inductive ($ -I $) effect on the methylene group.

  • Result: This pulls electron density away from the exocyclic amine, stabilizing the lone pair less effectively than a phenyl ring would, thereby lowering the pKa by ~1.5 log units .[1]

  • Impact: At physiological pH (7.4), a significant fraction (~28%) of the molecule exists as the neutral free base, potentially improving passive permeability compared to more basic analogs.[1]

Solubility Characteristics

Solubility for this class is strictly pH-dependent. The "Intrinsic Solubility" ($ S_0 $) of the neutral species is high due to its low LogP, but the "Kinetic Solubility" is driven by the ionization of the exocyclic amine.

pH-Dependent Solubility Profile
  • pH 1.2 (Gastric): Fully ionized ($ NH_3^+ $). Solubility is maximal (>100 mg/mL).

  • pH 6.8 (Intestinal): Approaching pKa. Solubility begins to decrease but remains high due to the hydrophilic scaffold.

  • pH 7.4 (Blood): Mixture of Cationic and Neutral species.

  • Salt Selection: The Hydrochloride (HCl) salt is the industry standard. It is non-hygroscopic and crystalline. For highly lipophilic derivatives, Fumarate or Succinate salts may be employed to moderate the dissolution rate.[1]

Visualization: Solubility Logic

The following diagram illustrates the theoretical relationship between pH, Ionization, and Solubility for this specific scaffold.

SolubilityLogic pH_Low pH 1.2 (Gastric) State_Ionized Fully Ionized (R-NH3+) pH_Low->State_Ionized Protonation Sol_High Max Solubility (>100 mg/mL) State_Ionized->Sol_High Ionic Solvation pH_Mid pH 7.4 (Blood) State_Mix Equilibrium: R-NH3+ ⇌ R-NH2 pH_Mid->State_Mix pKa ~ 7.8 LogD_Factor LogD Dominates (Permeability Window) State_Mix->LogD_Factor 28% Neutral pH_High pH > 9.0 State_Neutral Neutral Species (R-NH2) pH_High->State_Neutral Deprotonation Precipitation Risk of Precipitation (If Lipophilic Tails Added) State_Neutral->Precipitation Limit = S0

Figure 1: Solubility and ionization states across the physiological pH range.

Experimental Methodologies

To validate the calculated properties, the following self-validating protocols are recommended. These maximize data integrity and minimize compound usage.

Potentiometric pKa Determination

Objective: Accurately determine the pKa of the exocyclic amine to predict LogD.

  • Method: Potentiometric Titration (e.g., Sirius T3).[1]

  • Protocol:

    • Dissolve 1-3 mg of compound in 0.15 M KCl (ionic strength adjustor).

    • Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH.

    • Critical Check: Look for the inflection point around pH 7.5–8.0. If an inflection is seen < 2.0, it corresponds to the oxazole ring nitrogen (often invisible in water due to solvent leveling).

    • Data Fitting: Use the Bjerrum plot to extract the thermodynamic pKa.

Thermodynamic Solubility (Shake-Flask)

Objective: Determine equilibrium solubility ($ S_{eq} $) at pH 7.4.

  • Protocol:

    • Preparation: Add excess solid (HCl salt) to phosphate buffer (pH 7.4).

    • Equilibration: Shake at 37°C for 24 hours.

    • Separation: Centrifuge at 10,000 rpm for 10 mins (Filtration can adsorb amines).

    • Quantification: Analyze supernatant via HPLC-UV (254 nm).

    • Self-Validation: Measure the pH of the supernatant after equilibrium. If the pH has shifted (common with HCl salts), the data point is invalid.[1] Adjust buffer capacity and repeat.

Visualization: Experimental Workflow

ExperimentalWorkflow Start Compound Sample (HCl Salt) Step1 Dissolve in Buffer (pH 7.4 Phosphate) Start->Step1 Decision Check pH Shift? Step1->Decision Adjust Increase Buffer Strength Decision->Adjust Yes (>0.1 pH unit) Step2 Incubate 24h @ 37°C Decision->Step2 No (Stable) Adjust->Step1 Step3 Centrifuge (Avoid Filters) Step2->Step3 Analysis HPLC-UV Quant + Final pH Read Step3->Analysis

Figure 2: Validated workflow for thermodynamic solubility determination.

Structural Modification Strategies (SAR)

When optimizing oxazole-2-methanamine derivatives, substituents on the C4 and C5 positions of the ring heavily influence the physicochemical profile.

  • Electron Withdrawing Groups (EWG) at C4/C5 (e.g., -CF3, -CN):

    • Further lower the pKa of the exocyclic amine (potentially to < 7.0).

    • Result: Reduced solubility at pH 1.2, but increased permeability (higher neutral fraction at pH 7.4).[1]

  • Electron Donating Groups (EDG) at C4/C5 (e.g., -CH3, -OMe):

    • Raise the pKa of the exocyclic amine.

    • Result: Improved solubility, but potentially lower permeability due to higher ionization at physiological pH.[1]

SAR Decision Tree

SAR_Logic Root Optimization Goal Need_Sol Need Higher Solubility? Root->Need_Sol Need_Perm Need Higher Permeability? Root->Need_Perm Action_Sol Add EDG (Me, OMe) at C4/C5 (Increases pKa) Need_Sol->Action_Sol Action_Perm Add EWG (CF3, F) at C4/C5 (Decreases pKa -> More Neutral) Need_Perm->Action_Perm Result_Sol Result: Higher Ionization Better Dissolution Action_Sol->Result_Sol Result_Perm Result: Higher LogD Better Passive Transport Action_Perm->Result_Perm

Figure 3: Strategic modification of the oxazole ring to tune properties.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18947655, Oxazol-2-ylmethanamine. Retrieved from [Link]

  • Palmer, D. S., et al. Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

Sources

Foundational

Safety data sheet (SDS) for (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine

An In-depth Technical Guide on the Safe Handling of (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine Disclaimer: As of the compilation of this guide, a specific, verified Safety Data Sheet (SDS) for (5-Methyl-4-phenyl-1,3-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Safe Handling of (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine

Disclaimer: As of the compilation of this guide, a specific, verified Safety Data Sheet (SDS) for (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine was not publicly available. The following information has been synthesized with the expert judgment of a Senior Application Scientist, drawing upon data from structurally analogous compounds and established principles of chemical safety. This guide is intended to provide a robust framework for risk assessment and safe handling in a research and development setting. It is imperative to supplement this guide with your institution's specific safety protocols and to conduct a thorough risk assessment before commencing any experimental work.

Compound Identification and Probable Hazard Profile

(5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine is a substituted oxazole derivative containing a primary amine. The structural motifs—a phenyl group, a methyl group, an oxazole ring, and a methanamine substituent—each contribute to its chemical reactivity and potential biological activity. In the absence of specific data, a conservative approach to hazard assessment is warranted, drawing parallels from similar structures such as (5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYLAMINE and (5-methyl-1,3-oxazol-2-yl)methylamine.[1]

Based on these analogs, the primary hazards are likely associated with the amine functional group, which typically imparts corrosive and irritant properties.

Probable GHS Hazard Classification:

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 3 or 4Skull and Crossbones or Exclamation MarkDanger or WarningH301: Toxic if swallowed or H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 1B or 2Corrosion or Exclamation MarkDanger or WarningH314: Causes severe skin burns and eye damage or H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 1CorrosionDangerH318: Causes serious eye damage[1][2]

The Hierarchy of Controls: A Framework for Safe Science

Effective management of chemical hazards relies on a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes the most effective and protective measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine Elimination Elimination (Most Effective) Substitution Substitution (e.g., Use a less hazardous analog) Elimination->Substitution If elimination is not feasible Engineering Engineering Controls (e.g., Fume hood, ventilation) Substitution->Engineering If substitution is not feasible Administrative Administrative Controls (e.g., SOPs, training) Engineering->Administrative Supplement with procedures PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Last line of defense

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

For a novel research chemical, elimination and substitution are often not feasible. Therefore, the focus must be on robust Engineering Controls , stringent Administrative Controls , and diligent use of Personal Protective Equipment (PPE) .

Exposure Controls and Personal Protection

Given the probable corrosive and toxic nature of this compound, rigorous personal protection is essential.

Personal Protective Equipment (PPE) Protocol:

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shieldProtects against splashes of the solid or solutions, which can cause severe eye damage.[3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoesPrevents skin contact, which can lead to burns and irritation. Ensure gloves are inspected before use.[1][2]
Respiratory Protection Not typically required when handling small quantities in a certified chemical fume hood. If weighing outside of a hood, a respirator may be necessary based on your institution's assessment.A chemical fume hood is the primary engineering control to prevent inhalation exposure.[3]

Handling and Storage: Maintaining Compound Integrity and User Safety

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the stability of the compound.[4][5]

Protocol for Handling and Weighing:

  • Preparation: Before handling, ensure you have read and understood this guide and your institution's relevant Standard Operating Procedures (SOPs). Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[4]

  • Engineering Controls: Conduct all manipulations of the solid compound or its solutions inside a certified chemical fume hood to minimize inhalation risk.[3]

  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If an analytical balance outside the hood must be used, weigh the compound in a tared, sealed container to prevent contamination of the balance and the lab environment.

  • Transfers: Use appropriate tools like spatulas for solid transfers. Avoid creating dust. For solutions, use pipettes or syringes.

  • Contamination Avoidance: Never eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[6]

  • End of Work: Decontaminate the work area with an appropriate solvent and wipe it clean. Dispose of all contaminated materials as hazardous waste.[7]

Storage Protocol:

  • Container: Keep the compound in a tightly sealed, clearly labeled container.[5]

  • Location: Store in a cool, dry, and well-ventilated area.[6]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and bases. Amines can react exothermically with acids.[8][9]

Accidental Release and Emergency Procedures

Prompt and correct response to a spill is crucial to mitigate potential harm.[10] All spills should be reported to a supervisor.[7]

Decision-Making for Spill Response:

Spill_Response_Decision_Tree Spill Chemical Spill Occurs Assess Assess the Spill - Is it a major or minor spill? - Are you trained to handle it? - Is there an immediate danger (fire, injury)? Spill->Assess MajorSpill Major Spill Assess->MajorSpill Yes to any danger MinorSpill Minor Spill Assess->MinorSpill No to all dangers Evacuate Evacuate the area. Alert others. Call emergency services (911). Attend to injured personnel. MajorSpill->Evacuate Cleanup Follow Minor Spill Cleanup Protocol MinorSpill->Cleanup

Caption: A decision tree for responding to a chemical spill.

Protocol for a Minor Chemical Spill (Manageable by trained lab personnel):

  • Alert: Immediately alert personnel in the vicinity.[7]

  • Isolate: Secure the area and prevent the spill from spreading by using absorbent dikes or pads.[11]

  • Protect: Don the appropriate PPE as outlined in Section 3.

  • Neutralize/Absorb: For an amine compound, cautiously neutralize with a weak acid (e.g., citric acid solution) if appropriate, or cover with an inert absorbent material like vermiculite or sand.[12]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[7]

  • Decontaminate: Clean the spill area with soap and water, and then wipe it down with a solvent-dampened cloth.[11]

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste according to institutional guidelines.[10]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.[13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][13]

Toxicological and Physical Properties (Inferred)

The toxicological properties have not been fully investigated. The information below is inferred from structurally similar compounds and should be treated with caution.

  • Acute Effects: Likely to be harmful or toxic if swallowed. Causes severe skin burns and serious eye damage upon contact.[2] May cause respiratory irritation if inhaled.

  • Chronic Effects: The long-term effects are unknown.

Inferred Physical and Chemical Properties:

PropertyValueSource/Rationale
Appearance Likely a solid at room temperature.Based on the analog (5-methyl-1,3-oxazol-2-yl)methylamine.
Molecular Formula C11H12N2O-
Molecular Weight 188.23 g/mol Calculated
Solubility Likely soluble in organic solvents.General property of similar organic molecules.
Flash Point Not availableAssume it is combustible.
Stability Stable under recommended storage conditions.General chemical stability.[14]
Incompatibilities Strong oxidizing agents, strong acids.Common for amine-containing compounds.[9]

References

  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Vertex AI Search. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Research Safety. (n.d.).
  • American Chemical Society. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community.
  • Safe Work Australia. (n.d.).
  • Sigma-Aldrich. (n.d.). (5-methyl-1,3-oxazol-2-yl)methylamine AldrichCPR.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals.
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • Sigma-Aldrich. (n.d.).
  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • Fisher Scientific. (n.d.). N-Methyl-(4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine, 97%, Thermo Scientific.
  • Stonhard. (2020, August 28). GHS SDS.
  • PubChem. (n.d.).
  • ERA Environmental. (2014, May 20).
  • PCCA. (n.d.).
  • CymitQuimica. (2024, December 19).
  • ChemicalBook. (n.d.). (5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYLAMINE.

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Protocols & Analytical Methods

Method

Application Note: Amide Coupling Protocols for (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine

Introduction & Chemical Context (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine (CAS: 885331-17-9) is a privileged heterocyclic building block in medicinal chemistry. The oxazole ring serves as a bioisostere for amides or...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

(5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine (CAS: 885331-17-9) is a privileged heterocyclic building block in medicinal chemistry. The oxazole ring serves as a bioisostere for amides or esters, improving metabolic stability and pharmacokinetic profiles.[1]

While the primary amine functionality suggests straightforward reactivity, the adjacent electron-deficient oxazole ring introduces specific physicochemical nuances:

  • Reduced Nucleophilicity: The inductive effect of the oxazole ring slightly lowers the pKa of the methanamine nitrogen compared to a standard benzylamine, requiring efficient activation of the carboxylic acid partner.[1]

  • Salt Management: This reagent is typically supplied as the hydrochloride salt (HCl).[1] Failure to fully neutralize this salt in situ is the most common cause of reaction failure.[1]

  • Coordination Potential: The oxazole nitrogen (N3) is a weak Lewis base but can occasionally interfere with metal-catalyzed cross-couplings; however, in amide synthesis, it rarely competes with the primary amine.[1]

This guide provides three distinct protocols tailored to the scale and nature of the coupling partner.

Strategic Decision Framework

Before selecting a protocol, evaluate your specific requirements using the decision matrix below.

CouplingStrategy Start Select Coupling Strategy Scale Reaction Scale? Start->Scale AcidType Carboxylic Acid Properties? Scale->AcidType > 100 mg or Process HATU Protocol A: HATU (Discovery/Small Scale) Scale->HATU < 100 mg (High Throughput) T3P Protocol B: T3P (Scale-up/Green) AcidType->T3P Standard/Acid Sensitive AcCl Protocol C: Acid Chloride (Sterically Hindered) AcidType->AcCl Bulky/Unreactive HATU->T3P If workup is difficult

Figure 1: Decision tree for selecting the optimal amide coupling protocol.

Pre-Reaction Checklist (Self-Validating System)

To ensure reproducibility, verify these parameters before starting:

ParameterRequirementReason
Amine Form Check if Free Base or HCl SaltCritical: If HCl salt is used, you must add n+1 equivalents of base (e.g., DIPEA) to release the nucleophile.[1]
Solvent Quality Anhydrous DMF or DCMWater competes with the amine for the activated ester, forming the acid anhydride or regenerating the acid.[1]
Stoichiometry 1.0 : 1.1 : 3.0 (Acid:Amine:Base)Slight excess of amine ensures complete consumption of the valuable carboxylic acid.[1]

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard Discovery)

Best for: Small scale (<100 mg), valuable substrates, and high-throughput parallel synthesis.

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester), which reacts rapidly with the amine.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine HCl (1.1 equiv)

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Dimethylformamide)[1][2]

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition 1: Add DIPEA (1.0 equiv) to the acid mixture. Stir for 5 minutes. Visual Check: The solution may turn slightly yellow.

  • Amine Preparation: In a separate vial, dissolve the Amine HCl salt (1.1 equiv) in minimal DMF. Add DIPEA (2.0 equiv).[1] Visual Check: Ensure the salt fully dissolves.[1]

  • Coupling: Add the amine solution to the activated acid solution dropwise.

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours.

  • Monitoring: Check by LCMS. Look for the product mass [M+H]+ and disappearance of the acid.[1]

  • Workup: Dilute with EtOAc. Wash sequentially with sat.[1] NaHCO₃ (remove unreacted acid), water, and brine.[1] Dry over Na₂SO₄ and concentrate.

Protocol B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>1g), ease of purification, and "green" chemistry.[1]

Mechanism: T3P acts as a dehydrating agent, forming a mixed anhydride.[1] The byproducts are water-soluble, eliminating the need for chromatography in many cases.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amine HCl salt (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

  • Pyridine or DIPEA (4.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step Procedure:

  • Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), Amine HCl salt (1.1 equiv), and solvent (EtOAc).

  • Base Addition: Add Pyridine or DIPEA (4.0 equiv).[1] Note: The mixture may remain a slurry.[1]

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise at 0°C to control exotherm.

  • Reaction: Allow to warm to RT and stir for 12–24 hours. T3P kinetics are generally slower than HATU.[1]

  • Workup (The "Self-Cleaning" Step):

    • Add water to the reaction mixture.[1]

    • Separate layers.[1]

    • Wash organic layer with 1N HCl (removes pyridine/excess amine).[1]

    • Wash organic layer with 1N NaOH (removes unreacted acid and phosphorus byproducts).[1]

    • Concentrate the organic layer to yield the pure amide.[1]

Protocol C: Acid Chloride Method

Best for: Sterically hindered acids or very unreactive amines.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Oxalyl Chloride (1.5 equiv) + cat.[1] DMF

  • Amine HCl salt (1.1 equiv)[1]

  • Triethylamine (TEA) (3.5 equiv)[1]

  • Solvent: DCM (Dichloromethane)[1]

Step-by-Step Procedure:

  • Acid Chloride Formation: Dissolve Carboxylic Acid in dry DCM. Add Oxalyl Chloride dropwise followed by 1 drop of DMF.[1] Stir until gas evolution ceases (1-2 h). Concentrate to dryness to remove excess oxalyl chloride.[1]

  • Coupling: Redissolve the crude acid chloride in dry DCM.

  • Amine Addition: Add Amine HCl salt and TEA to the solution at 0°C.

  • Reaction: Warm to RT and stir for 2 hours.

  • Workup: Standard aqueous wash (NaHCO₃/Brine).

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (Amine remains) Incomplete activation or salt interference.Ensure 3.0+ equiv of base were used.[1] Switch to Protocol C (Acid Chloride) for higher reactivity.[1]
Low Conversion (Acid remains) Amine nucleophilicity is low.[1]Heat the reaction to 50°C (HATU/DMF is stable up to 60°C).
Racemization (of chiral acids) Base-mediated proton abstraction.Switch to T3P (Protocol B) and use Pyridine as base (milder than DIPEA).[1] Keep temp < 0°C.
Precipitate forms immediately Product or salt crashing out.[1]Add more DMF. If product precipitates, this is good—filter and wash with water/ether.[1]

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177.[1]

  • PubChem. (n.d.).[1][3] Oxazol-2-ylmethanamine (Compound CID 18947655).[3] National Library of Medicine.[1]

  • Patterson, J. A. (2011).[1] T3P (Propylphosphonic Anhydride): A mild and low-toxicity coupling agent. Sigma-Aldrich Technical Bulletin.

Sources

Application

Application Notes &amp; Protocols: Strategic Reductive Amination of Oxazol-2-yl Methanamine Intermediates

Introduction: The Significance of the Oxazol-2-yl Methanamine Scaffold The oxazole ring is a privileged scaffold in medicinal chemistry and drug development, appearing in numerous natural products and synthetic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Oxazol-2-yl Methanamine Scaffold

The oxazole ring is a privileged scaffold in medicinal chemistry and drug development, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties.[1] The functionalization of this core, particularly at the 2-position with a methanamine group, provides a critical linchpin for molecular elaboration. Oxazol-2-yl methanamine and its derivatives are key intermediates, enabling the construction of more complex molecules through the formation of carbon-nitrogen bonds.

Reductive amination stands out as one of a a versatile and powerful method for synthesizing secondary and tertiary amines from these intermediates.[2][3] This process, which involves the condensation of an amine with a carbonyl compound to form an imine intermediate followed by its reduction, offers a highly controlled and efficient alternative to direct alkylation, which is often plagued by over-alkylation and poor selectivity.[4]

This guide provides an in-depth analysis of the critical parameters and conditions for the successful reductive amination of oxazol-2-yl methanamine intermediates. We will explore the underlying mechanisms, compare key reducing agents, provide detailed experimental protocols, and offer insights into troubleshooting common challenges, empowering researchers to strategically apply this reaction in their synthetic campaigns.

Reaction Mechanism and Strategic Considerations

The reductive amination process is a one-pot or two-step sequence that hinges on two fundamental transformations: the formation of an imine or iminium ion and its subsequent reduction.[3][5]

Reductive_Amination_Mechanism General Reductive Amination Pathway R1_NH2 Oxazol-2-yl Methanamine inv1 R1_NH2->inv1 R2_CO_R3 Aldehyde/Ketone R2_CO_R3->inv1 Hemiaminal Hemiaminal Intermediate inv2 Hemiaminal->inv2 -H₂O (Dehydration) Imine Imine/Iminium Ion Intermediate Product Final Secondary/Tertiary Amine Product Imine->Product Reduction [H⁻] inv1->Hemiaminal Condensation inv2->Imine

Caption: General mechanism of reductive amination.

Key Causality-Driven Considerations:

  • pH Control: The reaction environment's pH is a critical determinant of success. Imine formation is typically catalyzed by mild acid, which protonates the carbonyl oxygen, making it more electrophilic.[4] However, excessive acidity (pH < 4) will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. For reagents like sodium cyanoborohydride, maintaining a pH between 6 and 8 is crucial, as this allows for the selective reduction of the protonated iminium ion over the carbonyl starting material.[6]

  • The Nature of Oxazol-2-yl Methanamine: As a primary amine attached to a somewhat electron-deficient heterocyclic system, oxazol-2-yl methanamine is a competent nucleophile. However, its reactivity may be slightly attenuated compared to simple alkylamines. Reactions with less reactive ketones may require longer reaction times or the use of Lewis acids to facilitate imine formation.[7][8]

  • Solvent Selection: The choice of solvent depends heavily on the selected reducing agent. Protic solvents like methanol or ethanol can facilitate imine formation but are incompatible with highly reactive or water-sensitive hydrides.[7][9] Aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used, especially with sodium triacetoxyborohydride.[8][10]

  • Water Removal: The formation of the imine from the hemiaminal intermediate is an equilibrium process that releases water.[3] In challenging cases, particularly with hindered ketones, the removal of water using desiccants like magnesium sulfate (MgSO₄) or molecular sieves can drive the reaction forward.

Comparative Analysis of Common Reducing Agents

The choice of reducing agent is the most critical decision in designing a reductive amination protocol. The ideal reagent should selectively reduce the C=N bond of the imine/iminium intermediate without affecting the starting carbonyl or other functional groups in the molecule.

Reducing AgentKey AdvantagesKey LimitationsTypical SolventsSafety/Handling Notes
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) High Selectivity & Mildness: The gold standard for sensitive substrates.[6] Reduces iminium ions much faster than ketones or aldehydes.Moisture Sensitive: Reacts with water and is incompatible with methanol.[8][10] Delivers only one hydride equivalent.[9]DCE, THF, DCM, Dioxane[8][10]Handle in a dry environment. Quench carefully with aqueous base.
Sodium Cyanoborohydride (NaBH₃CN) Good Selectivity at Controlled pH: Effective at reducing iminium ions at pH 6-8.[6] Tolerant of protic solvents.[7]High Toxicity: Can release highly toxic HCN gas upon contact with strong acid.[11] Often requires careful pH monitoring.Methanol, Ethanol, Water[7]EXTREME CAUTION. Acidic workup must be avoided. All waste must be treated with bleach to neutralize cyanide.
Borane-Amine Complexes (e.g., 2-Picoline-Borane) Stable & Scalable: Often stable, solid reagents suitable for large-scale synthesis.[12][13] Can be used in protic solvents, including water.[9][12]Gas Evolution: Reactions can off-gas hydrogen and potentially toxic diborane.[9]Methanol, THF, Water[9][12]Ensure adequate ventilation and proper quenching procedures to manage gas evolution.
Catalytic Hydrogenation (H₂, Pd/C, PtO₂) Green & Economical: High atom economy with water as the only byproduct. Ideal for large-scale industrial processes.[6][14]Chemoselectivity Issues: Will reduce other functional groups (alkenes, alkynes, nitro groups, etc.). Catalyst can sometimes be deactivated by amine substrates.[3]Methanol, Ethanol, Ethyl AcetateRequires specialized hydrogenation equipment. Catalysts can be pyrophoric.

Experimental Protocols and Application Notes

The following protocols are designed as robust starting points for the reductive amination of oxazol-2-yl methanamine. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)

This is the recommended first-line method due to its excellent selectivity and safety profile.[15]

STAB_Workflow Workflow for STAB Reductive Amination start 1. Combine Amine & Carbonyl in Aprotic Solvent (DCE/DCM) stir 2. Stir for 30-60 min (Imine Formation) start->stir add_stab 3. Add STAB (1.5 eq) in Portions stir->add_stab react 4. Stir at RT for 2-16 h (Monitor by TLC/LC-MS) add_stab->react quench 5. Quench with sat. NaHCO₃ (aq) react->quench extract 6. Extract with Organic Solvent quench->extract purify 7. Dry, Concentrate & Purify extract->purify

Caption: Step-by-step workflow for the STAB protocol.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add oxazol-2-yl methanamine (1.0 eq). Dissolve in an anhydrous aprotic solvent (e.g., DCE or DCM, approx. 0.1 M concentration).

  • Carbonyl Addition: Add the aldehyde or ketone (1.1-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive ketones, adding acetic acid (1.0-2.0 eq) can catalyze imine formation.[16]

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise over 10 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the intermediate imine by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Scientist's Note: The pre-stirring of the amine and carbonyl (Step 3) is crucial as it allows for the formation of the imine intermediate before the reducing agent is introduced. While STAB is selective, this temporal separation maximizes the yield of the desired product. For electron-deficient anilines, which can be an analogue for some heterocyclic amines, the addition of an acid catalyst like acetic acid is often beneficial to drive iminium ion formation.[6][16]

Protocol 2: Procedure using 2-Picoline-Borane Complex

A robust and stable alternative, particularly useful for larger-scale reactions where the handling of STAB may be cumbersome.[9]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine oxazol-2-yl methanamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in methanol (approx. 0.2 M).

  • Acid Catalyst: Add glacial acetic acid (0.1-0.2 eq) to catalyze imine formation.

  • Reduction: Add the 2-picoline-borane complex (1.2-1.5 eq).

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully add 1M HCl (aq) to quench the excess borane complex (Note: hydrogen gas evolution).

  • Basification & Extraction: Basify the aqueous solution with 2M NaOH (aq) to pH > 10. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, concentrate, and purify by column chromatography.

Scientist's Note: Borane-amine complexes like 2-picoline-borane are valued for their stability and ease of handling compared to other borohydrides.[12][13] Their stability in protic solvents like methanol allows the entire reaction to be performed in a single medium that is excellent for promoting imine formation.[9] The acidic quench is necessary to decompose the excess reagent, and subsequent basification is required to deprotonate the product amine for extraction.

Troubleshooting and Management of Side Reactions

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion / No Reaction - Inefficient imine formation (sterically hindered ketone).- Deactivated amine.- Add a catalytic amount of acetic acid or a Lewis acid (e.g., Ti(OiPr)₄).[7][8]- Increase reaction temperature.- Use a dehydrating agent (e.g., molecular sieves).
Formation of Alcohol Byproduct - Reducing agent is too reactive (e.g., NaBH₄).- Reaction conditions are too acidic for NaBH₃CN.- Switch to a more selective reagent like STAB.[10]- If using NaBH₃CN, ensure pH is buffered between 6-8.[6]- Allow more time for imine formation before adding the reductant.
Over-alkylation (Formation of Tertiary Amine) - The secondary amine product is reacting with another equivalent of the carbonyl.- Use a stoichiometric amount of the carbonyl component (max 1.05 eq).- Add the reducing agent at the beginning of the reaction (direct reductive amination) to reduce the imine as it forms.
Difficult Product Isolation - The product amine is water-soluble.- Emulsion formation during work-up.- Perform an acid-base extraction: acidify the aqueous layer to protonate the amine, wash with an organic solvent to remove neutral impurities, then basify and extract the product.- Saturate the aqueous layer with NaCl (brine) to reduce the solubility of the amine and break emulsions.

Conclusion

The reductive amination of oxazol-2-yl methanamine intermediates is a cornerstone transformation for generating molecular diversity in drug discovery programs. Success hinges on a rational selection of the reducing agent and careful control of reaction parameters. For most lab-scale applications involving sensitive substrates, Sodium Triacetoxyborohydride (STAB) offers an unparalleled combination of selectivity, mildness, and safety. For larger-scale operations or when protic solvents are preferred, stable reagents like 2-picoline-borane present a robust and reliable alternative. By understanding the causality behind the reaction conditions and leveraging the protocols outlined in this guide, researchers can confidently and efficiently synthesize target molecules for the advancement of their scientific objectives.

References

  • Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. [https://www.jove.com/v/102 reductive-amination-of-aldehydes-and-ketones]([Link] reductive-amination-of-aldehydes-and-ketones)

  • (PDF) Boron reagents for reductive amination. ResearchGate. [Link]

  • Sodium cyanoborohydride. Organic Chemistry Portal. [Link]

  • Sodium Cyanoborohydride. Common Organic Chemistry. [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Data. [Link]

  • Reductive Amination - Common Conditions. Common Organic Chemistry. [Link]

  • C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Handout. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, ACS Symposium Series. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PMC. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). PubMed Central. [Link]

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme E-Journals. [Link]

  • Reductive amination. Wikipedia. [Link]

  • The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications (RSC Publishing). [Link]

  • Recent Development on Catalytic Reductive Amination and Applications. Bentham Science. [Link]

  • Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit r/OrganicChemistry. [Link]

  • Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. PMC. [Link]

  • Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent. PubMed. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

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Method

Application Note: Preparation of 2-(aminomethyl)-5-methyl-4-phenyloxazole HCl

This Application Note provides a rigorous, scalable protocol for the synthesis of 2-(aminomethyl)-5-methyl-4-phenyloxazole hydrochloride , a valuable heterocyclic building block in medicinal chemistry (e.g., for peptidom...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, scalable protocol for the synthesis of 2-(aminomethyl)-5-methyl-4-phenyloxazole hydrochloride , a valuable heterocyclic building block in medicinal chemistry (e.g., for peptidomimetics and GPCR ligand design).

The method utilizes a modified Hantzsch Oxazole Synthesis to construct the core, followed by a Gabriel Synthesis to introduce the primary amine with high fidelity. This route is selected for its regiochemical certainty and avoidance of unstable intermediates.

Executive Summary

The 2-(aminomethyl)oxazole scaffold is a critical pharmacophore, often serving as a bioisostere for amide bonds or as a linker in fragment-based drug discovery. Direct synthesis of the primary amine is challenging due to the instability of simple amino-oxazole precursors. This protocol circumvents these issues by installing a chloromethyl handle via cyclodehydration, which is subsequently converted to the amine using the Gabriel method. This ensures high purity (>98%) and regioselective control (4-phenyl-5-methyl substitution).

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the Hantzsch Oxazole Synthesis , which condenses an


-haloketone with a primary amide. To achieve the specific 4-phenyl-5-methyl  substitution pattern, 2-bromo-1-phenylpropan-1-one  is required. The 2-aminomethyl group is masked as a chloromethyl group to prevent side reactions during cyclization.

Retrosynthesis Target Target Molecule 2-(aminomethyl)-5-methyl-4-phenyloxazole HCl Intermediate1 Intermediate 1 2-(Chloromethyl)-5-methyl-4-phenyloxazole Target->Intermediate1 Gabriel Synthesis (Amination) Precursors Starting Materials 2-Bromo-1-phenylpropan-1-one + 2-Chloroacetamide Intermediate1->Precursors Hantzsch Cyclization (Cyclodehydration)

Figure 1: Retrosynthetic strategy for the target oxazole.

Safety & Hazards

  • 2-Bromo-1-phenylpropan-1-one: Potent lachrymator. Handle only in a functioning fume hood.

  • Hydrazine Hydrate: Carcinogenic and highly toxic. Use double-gloving and dedicated waste disposal.

  • Reaction Vapors: The cyclization releases water and potentially HBr/HCl vapors; ensure adequate ventilation.

Detailed Experimental Protocols

Phase 1: Construction of the Oxazole Core

Objective: Synthesis of 2-(chloromethyl)-5-methyl-4-phenyloxazole.

Rationale: The reaction of 2-bromo-1-phenylpropan-1-one with 2-chloroacetamide fixes the regiochemistry. The phenyl group originates from the ketone carbonyl carbon (becoming C4), and the methyl group from the


-carbon (becoming C5).

Materials:

  • 2-Bromo-1-phenylpropan-1-one (21.3 g, 100 mmol)

  • 2-Chloroacetamide (14.0 g, 150 mmol, 1.5 eq)

  • Solvent: Toluene (100 mL) or perform neat (solvent-free).

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-1-phenylpropan-1-one and 2-chloroacetamide .

  • Cyclization: Heat the mixture to 110–120 °C (oil bath temperature).

    • Note: If using toluene, reflux vigorously. If neat, the mixture will melt into a fusion.

    • Maintain heating for 4–6 hours . Monitor by TLC (Hexane/EtOAc 4:1). The starting bromoketone (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (150 mL) and Water (100 mL) .

    • Neutralize the aqueous layer with saturated NaHCO₃ solution (careful, CO₂ evolution).

    • Separate phases. Wash the organic layer with Water (2 x 50 mL) and Brine (50 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[1]

  • Purification:

    • The crude residue is often a dark oil or solid. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Yield: Expect 12–15 g (58–72%).

    • Appearance: Off-white to pale yellow solid.

Phase 2: Amination via Gabriel Synthesis

Objective: Conversion of chloromethyl group to primary amine hydrochloride.

Rationale: Direct amination with ammonia often leads to over-alkylation (secondary/tertiary amines). The Gabriel synthesis uses potassium phthalimide as a masked ammonia equivalent, ensuring exclusively primary amine formation.

Materials:

  • 2-(Chloromethyl)-5-methyl-4-phenyloxazole (Intermediate 1) (10.4 g, 50 mmol)

  • Potassium Phthalimide (10.2 g, 55 mmol, 1.1 eq)

  • DMF (Dimethylformamide) (50 mL)

  • Hydrazine Hydrate (80% aq solution) (5.0 mL, ~80 mmol)

  • Ethanol (100 mL)

  • Conc. HCl (12 M)

Protocol:

  • Substitution (Gabriel Step A):

    • Dissolve Intermediate 1 in DMF (50 mL) .

    • Add Potassium Phthalimide .

    • Heat to 90 °C for 3 hours. A white precipitate (KCl) will form.

    • Cool to RT and pour into Ice Water (300 mL) . The phthalimidomethyl intermediate will precipitate.

    • Filter the solid, wash with water, and dry. (Yield: >90%).

  • Deprotection (Gabriel Step B):

    • Suspend the dried phthalimide intermediate in Ethanol (100 mL) .

    • Add Hydrazine Hydrate (5.0 mL) dropwise.

    • Reflux for 2 hours . The reaction will turn into a thick white slurry (phthalhydrazide byproduct).

  • Isolation of Amine Salt:

    • Cool the mixture and acidify with Conc. HCl (10 mL) .

    • Reflux for an additional 30 minutes (to ensure full hydrolysis and solubilization of the amine).

    • Cool to 0 °C and filter off the insoluble phthalhydrazide solid.

    • Concentrate the filtrate to dryness.

    • Purification: Triturate the residue with Diethyl Ether or Acetone to remove non-polar impurities. The product remains as a solid.

    • Recrystallize from Isopropanol/Ether if necessary.

Analytical Specifications

Product: 2-(Aminomethyl)-5-methyl-4-phenyloxazole Hydrochloride Molecular Formula: C₁₁H₁₃ClN₂O (HCl Salt) MW: 224.69 g/mol

TestMethodSpecification / Expected Result
Appearance VisualWhite to off-white crystalline solid
¹H NMR DMSO-d₆, 400 MHzδ 8.60 (br s, 3H, -NH₃⁺)δ 7.65–7.35 (m, 5H, Ar-H)δ 4.35 (s, 2H, -CH₂-N)δ 2.48 (s, 3H, Oxazole-CH₃)
LC-MS ESI+[M+H]⁺ calculated: 189.10; found: 189.1 ± 0.1
Purity HPLC (254 nm)> 98.0%

Note on Regiochemistry: The methyl group signal at ~2.5 ppm is characteristic of the C5-methyl. If the methyl were at C4, the shift would differ slightly, and the phenyl pattern would reflect the C5 environment. The synthesis from 2-bromopropiophenone guarantees the 4-phenyl-5-methyl arrangement.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cyclization Incomplete dehydration or hydrolysis.Ensure temperature is >110°C. Use a Dean-Stark trap if using toluene to remove water.
Sticky Solid in Step 1 Residual solvent or impurities.Triturate with cold hexanes. If oil persists, use column chromatography.
Incomplete Hydrazinolysis Reaction time too short.Ensure reflux is vigorous.[2] If slurry is too thick, add more ethanol.
Colored Product Oxidation of amine.Perform the final salt formation and drying under nitrogen. Store in amber vials.

References

  • Hantzsch Oxazole Synthesis Mechanism & Scope

    • Wiley Online Library. "The Chemistry of Oxazoles."[3] Turchi, I. J., & Dewar, M. J. (1975). Chemical Reviews.

  • Gabriel Synthesis of Primary Amines

    • Organic Syntheses.[4] "Gabriel Synthesis of Primary Amines." Sheehan, J. C., & Bolhofer, W. A.

  • Regiochemistry of Alpha-Haloketone Cyclizations

    • ScienceDirect. "Regioselective synthesis of 2,4,5-trisubstituted oxazoles."
  • Preparation of 2-Bromopropiophenone (Starting Material)

    • PrepChem. "Synthesis of 2-Bromopropiophenone."[4][5]

Sources

Application

Application Note: Procedure for Protecting Group Strategies on Oxazole Methanamines

Abstract Oxazole methanamines are high-value scaffolds in medicinal chemistry, serving as bioisosteres for amides and key pharmacophores in kinase inhibitors. However, their dual susceptibility to hydrolytic ring opening...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oxazole methanamines are high-value scaffolds in medicinal chemistry, serving as bioisosteres for amides and key pharmacophores in kinase inhibitors. However, their dual susceptibility to hydrolytic ring opening (acidic conditions) and C2-nucleophilic attack/deprotonation (basic conditions) creates a "chemoselectivity minefield" during amine protection and deprotection. This guide details three validated protocols for protecting group (PG) strategies—Boc , Fmoc , and C2-Shielding —specifically optimized to preserve the integrity of the oxazole nucleus.

Part 1: Strategic Analysis & Mechanism

To successfully manipulate oxazole methanamines, one must understand the electronic "zones" of the scaffold. The oxazole ring is not an inert bystander; it is a heterocycle with distinct reactivity profiles that dictate PG choice.

The "Three-Zone" Reactivity Model
  • The Amine (Target): Primary or secondary amine attached to C4 or C5. Highly nucleophilic.

  • C2 Position (The Achilles' Heel):

    • Acidity: The C2 proton is relatively acidic (pKa ≈ 20). Strong bases (e.g., n-BuLi) will deprotonate here, leading to ring-opening equilibrium with an isocyanide.

    • Electrophilicity: The C=N bond makes C2 susceptible to nucleophilic attack (e.g., by hydroxide or secondary amines like piperidine), causing ring cleavage.

  • The Ring System (Stability):

    • Acid Sensitivity: While generally aromatic, electron-rich oxazoles (e.g., 5-alkoxy) are prone to acid-catalyzed hydrolysis.

    • Oxidation: The ring is sensitive to strong oxidants (e.g., ozone, CAN).[1]

Decision Matrix: Selecting the Right Strategy

Use the following logic flow to determine the optimal protection strategy for your specific synthesis.

PG_Selection Start Start: Oxazole Methanamine Q1 Is the Oxazole C2-H unsubstituted? Start->Q1 Q2 Is the substrate Acid-Sensitive? Q1->Q2 No (C2-Alkyl/Aryl) Q3 Do you need to perform Lithiation/Metallation? Q1->Q3 Yes Strategy_Boc STRATEGY 1: Boc Protection (Best for General Use) Q2->Strategy_Boc No Strategy_Fmoc STRATEGY 2: Fmoc Protection (Best for Acid-Sensitive) Q2->Strategy_Fmoc Yes Q3->Q2 No Strategy_Shield STRATEGY 3: C2-Shielding (Required for Metallation) Q3->Strategy_Shield Yes Warning CAUTION: Use Non-Nucleophilic Base for Deprotection Strategy_Fmoc->Warning Risk of C2 attack

Figure 1: Decision matrix for selecting amine protecting groups based on oxazole substitution and downstream chemistry.

Part 2: Detailed Protocols

Protocol 1: Acid-Labile Strategy (Boc)

Best For: General synthesis where the substrate can tolerate mild acid. Risk: Aqueous strong acid (e.g., 6N HCl) can hydrolyze the oxazole ring. Solution: Use anhydrous acidic conditions for deprotection.

Step 1: Protection[2][3][4]
  • Dissolve oxazole methanamine (1.0 equiv) in DCM or THF.

  • Add Boc₂O (1.1 equiv) and TEA (1.2 equiv).

  • Stir at RT for 2–4 hours. Monitor by TLC (ninhydrin stain).

  • Workup: Wash with dilute citric acid (pH 4) to remove excess base. Do not use strong acid washes. Dry over Na₂SO₄ and concentrate.

Step 2: Deprotection (The "Safe" Method)

Avoid neat TFA if the oxazole is electron-rich.

  • Dissolve N-Boc-oxazole in 1,4-Dioxane (0.1 M).

  • Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C.

  • Warm to RT and stir.

  • Monitoring: Watch for the disappearance of starting material. If a precipitate forms (amine hydrochloride salt), this is a good sign.

  • Isolation: Concentrate in vacuo to remove dioxane/HCl.

    • Note: If the salt is hygroscopic, triturating with Et₂O is recommended.

    • Safety: This anhydrous method prevents water from attacking the protonated oxazole ring, significantly reducing hydrolysis risk.

Protocol 2: Base-Labile Strategy (Fmoc)

Best For: Substrates containing acid-labile groups (e.g., acetals, silyl ethers). Risk: Standard deprotection (20% Piperidine) involves a secondary amine nucleophile that can attack the C2 position of the oxazole, causing ring opening. Solution: Use a non-nucleophilic base cocktail.

Step 1: Protection[2][3][4]
  • Dissolve amine in 1:1 Dioxane/H₂O (or pure DMF if solubility allows).

  • Add NaHCO₃ (2.0 equiv) followed by Fmoc-OSu (1.1 equiv).

  • Stir at RT for 4–12 hours.

  • Workup: Acidify carefully to pH 5 with dilute HCl, extract into EtOAc.

Step 2: Deprotection (The "Non-Nucleophilic" Method)

Standard piperidine is risky for C2-unsubstituted oxazoles.

  • Dissolve Fmoc-oxazole in DCM or DMF.

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2% v/v) and 1-Octanethiol (5% v/v).

    • Mechanism:[3][5][6][7][8] DBU acts as the non-nucleophilic base to trigger beta-elimination. Octanethiol acts as a scavenger for the dibenzofulvene byproduct, preventing it from polymerizing or reacting with the amine.

  • Stir at RT for 10–30 minutes.

  • Workup: The reaction is fast. For purification, flash chromatography is usually required to remove the fulvene-thiol adduct.

Protocol 3: Orthogonal "Shielding" for Metallation

Best For: Advanced synthesis requiring lithiation (e.g., C-H activation) of the oxazole ring or side chain. The Problem: N-H protons (even in carbamates) and the C2-H are incompatible with n-BuLi. The Solution: A "Double-Lock" strategy using TIPS to block C2.

Shielding_Workflow Step1 1. Amine Protection (Boc) Step2 2. C2-Shielding (LiHMDS / TIPS-Cl) Step1->Step2 Blocks N-H Step3 3. Functionalization (R-Li / Electrophile) Step2->Step3 Blocks C2-H Step4 4. Global Deprotection (TFA or TBAF) Step3->Step4 Yields Product

Figure 2: Workflow for performing metallation on oxazole methanamines.

Procedure:
  • Amine Protection: Protect the amine with Boc (as in Protocol 1).[4]

  • C2-Shielding (The Key Step):

    • Dissolve N-Boc-oxazole in anhydrous THF at -78°C.

    • Add LiHMDS (1.1 equiv). Do not use n-BuLi yet; LiHMDS is less nucleophilic.

    • Add TIPS-Cl (Triisopropylsilyl chloride, 1.2 equiv).

    • Warm to RT.[4][8] The bulky TIPS group now blocks the C2 position.

  • Metallation/Reaction:

    • Now you can treat the molecule with n-BuLi or t-BuLi to lithiate at C4/C5 (or the methyl group) without destroying the ring or deprotonating C2.

  • Deprotection:

    • TIPS Removal: TBAF (1.0 equiv) in THF.

    • Boc Removal: HCl/Dioxane.[8][9]

Part 3: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Ring Opening (Acid) Hydrolysis of oxazole by water/acid.Switch from aqueous acid (HCl/H₂O) to anhydrous HCl/Dioxane or TFA/DCM with molecular sieves.
Ring Opening (Base) Nucleophilic attack at C2 by Piperidine.Switch Fmoc deprotection to DBU/Octanethiol or Piperazine (less basic/nucleophilic than piperidine).
Low Yield (Boc Removal) tert-Butyl cation alkylating the ring.[9]Add Triethylsilane (TES) or Thioanisole (5%) to the TFA cocktail as a cation scavenger.
C2-Lithiation Failure Ring fragmentation to isocyanide.[1]Ensure temperature is kept below -70°C during lithiation. Use the TIPS-shielding strategy (Protocol 3).

References

  • Oxazole Reactivity & Stability: The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. BenchChem.[5][9] Link

  • C2-Protection Strategy: Vedejs, E., et al. "A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles." J. Org.[10] Chem., 2005. Link

  • Fmoc Deprotection Alternatives: "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" PMC - NCBI. Link (General reference for DBU protocols).

  • Boc Deprotection Side Reactions: "Common side reactions with Boc-protected amino acids and how to avoid them." BenchChem. Link

Sources

Method

Application Note &amp; Protocol: Strategic Optimization of the Robinson-Gabriel Synthesis for 4-Phenyl-5-Methyloxazole Precursors

For: Researchers, scientists, and drug development professionals engaged in heterocyclic chemistry and medicinal chemistry. Abstract: The oxazole moiety is a cornerstone in medicinal chemistry, appearing in numerous phar...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in heterocyclic chemistry and medicinal chemistry.

Abstract: The oxazole moiety is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active compounds. The Robinson-Gabriel synthesis offers a classic and robust method for constructing this vital heterocycle from 2-acylamino-ketone precursors. This document provides a detailed guide for the synthesis and optimization of 4-phenyl-5-methyloxazole, a common precursor in drug development. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and present a comprehensive guide to troubleshooting and optimization. The aim is to equip researchers with the practical knowledge to enhance yield, purity, and efficiency in their synthetic endeavors.

Introduction: The Significance of 4-Phenyl-5-Methyloxazole

Oxazole rings are prevalent substructures in a wide array of natural products and synthetic pharmaceuticals, valued for their bioisosteric properties and ability to engage in key biological interactions.[1][2] The specific scaffold of 4-phenyl-5-methyloxazole serves as a versatile intermediate in the synthesis of more complex molecules, including dual PPARα/γ agonists with potential applications in treating type 2 diabetes.[1]

The Robinson-Gabriel synthesis, first described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, remains a highly relevant transformation for accessing these structures.[1][3] It involves the acid-catalyzed cyclodehydration of a 2-acylamino-ketone.[3] While fundamentally effective, the classical conditions often employ harsh reagents like concentrated sulfuric acid, which can lead to substrate degradation, side-product formation, and consequently, low yields and purification challenges.[2][4]

This guide provides a systematic approach to optimizing this crucial reaction, focusing on milder and more efficient methodologies to produce 4-phenyl-5-methyloxazole precursors with high fidelity.

Reaction Mechanism and Rationale

Understanding the reaction mechanism is paramount for rational optimization. The Robinson-Gabriel synthesis proceeds through two primary stages: intramolecular cyclization followed by dehydration.

Step 1: Carbonyl Activation and Cyclization The reaction is initiated by the protonation of the ketone's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄). This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. The adjacent amide's carbonyl oxygen then attacks this activated carbon in an intramolecular fashion, forming a five-membered cyclic intermediate (an oxazoline derivative).[5]

Step 2: Dehydration and Aromatization The resulting cyclic intermediate contains a hydroxyl group. Under the acidic conditions, this hydroxyl group is protonated, forming a good leaving group (water). The subsequent elimination of water, driven by the formation of a stable aromatic system, yields the final oxazole ring.[5]

Robinson_Gabriel_Mechanism cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Dehydration cluster_end Product start 2-Acylamino-ketone (Precursor for 4-phenyl-5-methyloxazole) protonation Protonation of Ketone (Acid Catalyst, e.g., H₂SO₄) start->protonation + H⁺ cyclization Intramolecular Nucleophilic Attack (Amide Oxygen attacks Carbonyl) protonation->cyclization Forms reactive species intermediate Cyclic Hemiaminal Intermediate (Oxazoline derivative) cyclization->intermediate protonation2 Protonation of Hydroxyl Group intermediate->protonation2 + H⁺ dehydration Elimination of Water protonation2->dehydration Forms H₂O leaving group end 4-Phenyl-5-methyloxazole dehydration->end Aromatization

Caption: Robinson-Gabriel synthesis workflow for 4-phenyl-5-methyloxazole.

Experimental Protocol: Synthesis of 4-Phenyl-5-Methyloxazole

This protocol outlines a standard procedure for the synthesis, which can then be optimized based on the principles discussed in the subsequent section.

3.1. Materials and Reagents

  • Starting Material: 2-Acetamido-1-phenylpropan-1-one (2-acylamino-ketone precursor)

  • Cyclodehydrating Agent: Concentrated Sulfuric Acid (H₂SO₄)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quenching Solution: Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Extraction Solvent: Ethyl Acetate

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography

  • Eluent System: Hexanes/Ethyl Acetate mixture

3.2. Step-by-Step Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-acetamido-1-phenylpropan-1-one (1.0 eq) in anhydrous dichloromethane (10 mL per gram of starting material).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution. Caution: The addition of sulfuric acid is highly exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure 4-phenyl-5-methyloxazole.[6]

Optimization Strategies and Troubleshooting

The classical Robinson-Gabriel synthesis can often be improved significantly by modifying the reaction conditions. The primary goals of optimization are to increase the yield, minimize byproduct formation, and simplify purification.[4]

4.1. Choice of Cyclodehydrating Agent

The choice of the dehydrating agent is the most critical parameter. While concentrated sulfuric acid is traditional, several other reagents can offer milder conditions and improved outcomes.[2]

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ Neat or in a solvent, RT to elevated temp.Inexpensive, powerfulHarsh, can cause charring and side reactions[4]
Phosphorus Pentoxide (P₂O₅) In an inert solvent (e.g., toluene), refluxEffective for stubborn substratesHeterogeneous, can be difficult to work with
Phosphoryl Chloride (POCl₃) In pyridine or DMF, 0 °C to RTMilder than H₂SO₄, good for sensitive substratesCan be toxic, requires careful handling
Trifluoroacetic Anhydride (TFAA) In an ethereal solvent (e.g., THF, Dioxane)Milder conditions, often cleaner reactions[1][4]More expensive, can be volatile
Triphenylphosphine/Iodine In acetonitrile or THF, with a base (e.g., Et₃N)Very mild, good for complex molecules[4]Stoichiometric byproducts, requires chromatography
Burgess Reagent In THF, refluxMild, neutral conditionsExpensive, specialized reagent

4.2. Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solutions
Low Yield / Tar Formation Reaction conditions are too harsh; substrate decomposition.Lower the reaction temperature.[4] Switch to a milder dehydrating agent like TFAA or POCl₃.[2][4]
Incomplete Reaction Insufficiently potent dehydrating agent; low reaction temperature.Increase the reaction temperature cautiously.[2] Switch to a more powerful (but still controlled) dehydrating agent.[4] Consider using microwave-assisted synthesis to reduce reaction times and potentially improve yield.[4][7]
Byproduct Formation Hydrolysis of intermediates; side reactions due to harsh acid.Ensure all reagents and solvents are anhydrous. Use a milder dehydrating agent.[2] Monitor the reaction closely with TLC to avoid prolonged reaction times.[4]
Difficult Purification Similar polarity of the product and unreacted starting material or byproducts.Optimize chromatographic conditions by trying different solvent systems.[2] If the product is a solid, consider recrystallization as an effective purification method.[7]

Modern and Alternative Synthetic Routes

While the Robinson-Gabriel synthesis is a powerful tool, it's important to be aware of other modern methods for oxazole synthesis, which may be more suitable for certain substrates or for achieving specific substitution patterns. These can include:

  • Van Leusen Oxazole Synthesis: Utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, particularly effective for 5-substituted oxazoles.[7][8]

  • Metal-Catalyzed Syntheses: Various methods using catalysts based on gold, copper, palladium, and iridium have been developed for the construction of oxazole rings from different starting materials.[9][10]

  • Solid-Phase Synthesis: A version of the Robinson-Gabriel synthesis has been adapted for solid-phase synthesis, which can be advantageous for creating libraries of compounds.[1]

Optimization_Logic cluster_troubleshooting Troubleshooting Pathways cluster_solutions Optimization Strategies start Initial Synthesis Attempt outcome Evaluate Outcome (Yield, Purity, Byproducts) start->outcome low_yield Low Yield / Tarring outcome->low_yield Poor incomplete_rxn Incomplete Reaction outcome->incomplete_rxn Stalled byproducts Significant Byproducts outcome->byproducts Impure milder_reagent Switch to Milder Dehydrating Agent (e.g., TFAA, POCl₃) low_yield->milder_reagent temp_control Adjust Temperature low_yield->temp_control Lower Temp stronger_reagent Use Stronger Dehydrating Agent (e.g., P₂O₅) or Microwave incomplete_rxn->stronger_reagent incomplete_rxn->temp_control Increase Temp byproducts->milder_reagent anhydrous Ensure Anhydrous Conditions byproducts->anhydrous success Optimized Protocol milder_reagent->success stronger_reagent->success temp_control->success anhydrous->success

Caption: Decision workflow for optimizing the Robinson-Gabriel synthesis.

Conclusion

The Robinson-Gabriel synthesis is a classic yet highly adaptable method for preparing oxazoles. For the synthesis of 4-phenyl-5-methyloxazole precursors, a systematic approach to optimization, particularly in the choice of the cyclodehydrating agent and reaction temperature, can lead to significant improvements in yield and purity. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and refine their synthetic protocols, making this valuable transformation more efficient and robust for applications in drug discovery and development.

References

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • Ganesan, A., & Kulkarnia, B. A. (1999). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Organic Letters, 1(4), 5637-5638. Retrieved from [Link]

  • Scientific Update. (2017). Oxazole Synthesis from Acetylenes and Nitriles. Retrieved from [Link]

  • Toni Vela. (2023, November 15). Robinson-Gabriel synthesis of oxazoles [Video]. YouTube. Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2022). A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives: A mechanistic review on metal dependent synthesis. Synthetic Communications, 52(4), 481-503. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(22), 3329-3356. Retrieved from [Link]

  • Barrett, A. G. M., et al. (2001). Synthesis and Application of a ROMPgel Tosmic Reagent. Organic Letters, 3(8), 1083-1086. Retrieved from [Link]

  • Wipf, P., & Miller, C. P. (1993). Robinson-Gabriel Synthesis. In Comprehensive Organic Synthesis II (pp. 1013-1049). Elsevier. Retrieved from [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(12), 2374-2376. Retrieved from [Link]

  • Ponomarenko, M. V., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1648. Retrieved from [Link]

Sources

Application

Scalable Synthesis Routes for (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine: A Guide for Process Chemistry

An Application Note for Drug Development Professionals Abstract (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry, frequently utilized as a key intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

(5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of complex pharmaceutical agents. Its structural motif, featuring a substituted oxazole ring coupled with a primary amine, offers versatile handles for molecular elaboration. This application note provides a detailed guide to two scalable and industrially viable synthetic routes for this compound. We present two primary strategies, diverging from a common 2-acylamino-ketone precursor: Route A , proceeding through a 2-(chloromethyl)oxazole intermediate followed by a Gabriel synthesis, and Route B , which utilizes a 2-formyloxazole intermediate and subsequent reductive amination. This document provides detailed, step-by-step protocols, explains the chemical rationale behind procedural choices, and includes process flow diagrams to facilitate adoption by researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of the Target Compound

The 1,3-oxazole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic drugs.[1][2] The title compound, (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine, serves as a critical synthon. The primary amine at the 2-position provides a nucleophilic center ideal for constructing amide bonds, ureas, sulfonamides, and other functionalities common in pharmacologically active molecules. The 4-phenyl and 5-methyl substituents offer steric and electronic properties that can be crucial for target binding and pharmacokinetic profiles. The development of robust, scalable, and cost-effective synthetic routes is therefore a critical objective for process chemistry and drug development teams.

Overview of Synthetic Strategies

Two primary, scalable routes have been developed, starting from the common precursor, 2-amino-1-phenylpropan-1-one. Both pathways begin with the construction of the core oxazole ring via the well-established Robinson-Gabriel synthesis.[3][4] They then diverge to functionalize the 2-position to install the required aminomethyl group.

G cluster_0 Core Synthesis cluster_1 Route A: Halomethyl Pathway cluster_2 Route B: Aldehyde Pathway start 2-Amino-1-phenylpropan-1-one chloro 2-(Chloroacetamido)-1-phenylpropan-1-one start->chloro Chloroacetyl Chloride glyox 2-(Glyoxylamido)-1-phenylpropan-1-one start->glyox Ethyl Chloro(oxo)acetate rg_a Robinson-Gabriel Cyclization chloro->rg_a chloromethyl_ox 2-(Chloromethyl)-5-methyl-4-phenyl-1,3-oxazole rg_a->chloromethyl_ox gabriel Gabriel Synthesis (Phthalimide Alkylation) chloromethyl_ox->gabriel K-Phthalimide phthalimido N-((5-Methyl-4-phenyl-1,3-oxazol-2-yl)methyl)phthalimide gabriel->phthalimido hydrolysis Hydrazinolysis phthalimido->hydrolysis Hydrazine end_product (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine hydrolysis->end_product rg_b Robinson-Gabriel Cyclization glyox->rg_b aldehyde_ox 5-Methyl-4-phenyl-1,3-oxazole-2-carbaldehyde rg_b->aldehyde_ox red_am Reductive Amination aldehyde_ox->red_am NH3 source, Reducing Agent red_am->end_product cluster_mech Robinson-Gabriel Mechanism I1 2-Acylamino-ketone I2 Enol Intermediate I1->I2 H+ (cat.) Tautomerization I3 Oxazoline Intermediate I2->I3 Intramolecular Nucleophilic Attack I4 Oxazole I3->I4 Dehydration (-H2O)

Figure 2: Simplified mechanism of the Robinson-Gabriel cyclization.

  • Setup: Charge the crude 2-acylamino-ketone (from Protocol 1A or 1B, 1.0 eq) into a flask equipped with a reflux condenser and magnetic stirrer.

  • Dehydration: Add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) or concentrated sulfuric acid (H₂SO₄, 2.0-3.0 eq) as the cyclodehydrating agent. [5]The choice of agent can impact yield and work-up; POCl₃ is often effective for these substrates.

  • Reaction: Heat the mixture to 80-100 °C and maintain for 2-4 hours. The reaction is typically exothermic and should be controlled. Monitor for completion by TLC or LC-MS.

  • Work-up (for POCl₃): Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Basify the aqueous solution to pH 8-9 with a cold concentrated NaOH or K₂CO₃ solution.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate or DCM (3 x 10 vol).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the pure oxazole intermediate.

    • From Route A precursor: 2-(Chloromethyl)-5-methyl-4-phenyl-1,3-oxazole .

    • From Route B precursor: 5-Methyl-4-phenyl-1,3-oxazole-2-carbaldehyde .

Part 2: Route A - The Halomethyl Intermediate Pathway

This route is advantageous due to the high reliability and scalability of the Gabriel synthesis for producing primary amines with high purity, avoiding the over-alkylation issues common with direct amination. [6][7][8]

Protocol 3: Gabriel Synthesis of the Primary Amine

This two-step protocol converts the 2-(chloromethyl)oxazole into the target primary amine.

Step 1: N-Alkylation of Potassium Phthalimide

  • Setup: In a flame-dried flask under a nitrogen atmosphere, suspend potassium phthalimide (1.2 eq) in anhydrous dimethylformamide (DMF, 10 vol).

  • Addition: Add a solution of 2-(chloromethyl)-5-methyl-4-phenyl-1,3-oxazole (from Protocol 2, 1.0 eq) in DMF (2 vol) to the suspension.

  • Reaction: Heat the mixture to 60-80 °C and stir for 12-18 hours. The reaction progress can be monitored by observing the consumption of the starting halide via TLC.

  • Isolation: After cooling to room temperature, pour the reaction mixture into cold water (40 vol). The solid N-((5-methyl-4-phenyl-1,3-oxazol-2-yl)methyl)phthalimide will precipitate.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water and then with cold ethanol to remove residual DMF and unreacted starting materials. Dry the solid product under vacuum.

Step 2: Hydrazinolysis (Ing-Manske Procedure) The Ing-Manske procedure uses hydrazine to cleave the phthalimide group under mild, neutral conditions, which preserves the oxazole ring. [9]

  • Setup: Suspend the N-alkylated phthalimide intermediate (1.0 eq) in ethanol or methanol (15 vol).

  • Cleavage: Add hydrazine hydrate (N₂H₄·H₂O, 2.0-5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

  • Work-up: Cool the reaction to room temperature. Acidify the mixture with concentrated HCl to pH ~1 to protonate the product amine and dissolve any remaining hydrazine.

  • Filtration: Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify to pH >12 with 20% NaOH solution.

  • Extraction: Extract the free primary amine product into DCM or ethyl acetate (3 x 10 vol).

  • Final Purification: Combine the organic layers, dry over anhydrous K₂CO₃, filter, and concentrate in vacuo to yield (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine. Further purification can be achieved by distillation or salt formation if required.

Parameter N-Alkylation Hydrazinolysis
Typical Yield 85-95%80-90%
Reaction Time 12-18 hours2-4 hours
Temperature 60-80 °CReflux (approx. 78 °C)
Key Reagents K-Phthalimide, DMFHydrazine Hydrate, EtOH
Scalability HighHigh
Purity High (avoids over-alkylation)High

Table 1: Typical process parameters for the Gabriel synthesis (Route A).

Part 3: Route B - The Aldehyde Intermediate Pathway

This route leverages the power of reductive amination, a cornerstone of industrial process chemistry for amine synthesis due to its efficiency and the wide availability of reducing agents. [10][11]

Protocol 4: Reductive Amination

This protocol converts the 2-formyloxazole directly into the primary amine. Catalytic hydrogenation is presented here as a scalable, cost-effective, and environmentally friendly option.

cluster_mech Reductive Amination Mechanism I1 Aldehyde + NH3 I2 Iminium Ion I1->I2 Imine Formation (-H2O) I3 Primary Amine I2->I3 Reduction (e.g., H2/Catalyst)

Figure 3: Simplified mechanism of reductive amination.

  • Setup: To a high-pressure hydrogenation vessel, add 5-methyl-4-phenyl-1,3-oxazole-2-carbaldehyde (from Protocol 2, 1.0 eq), methanol (15 vol), and aqueous ammonia (28%, 10 eq).

  • Catalyst: Add a suitable hydrogenation catalyst. Raney Nickel or Palladium on Carbon (5-10% Pd/C, 1-5 mol%) are common choices. Raney Nickel is often preferred for its cost-effectiveness on a large scale.

  • Reaction: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas (50-100 psi).

  • Hydrogenation: Heat the mixture to 40-60 °C with vigorous stirring. Monitor the reaction by hydrogen uptake and/or periodic sampling and analysis by LC-MS. The reaction is typically complete in 6-24 hours.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. If necessary, purify further by vacuum distillation or by forming a hydrochloride salt, which can be easily isolated and recrystallized.

Parameter Reductive Amination
Typical Yield 75-90%
Reaction Time 6-24 hours
Temperature 40-60 °C
Pressure 50-100 psi H₂
Key Reagents NH₃, H₂, Raney Ni or Pd/C
Scalability Very High (standard industrial process)
Purity Good; main byproduct is often the corresponding alcohol.

Table 2: Typical process parameters for catalytic reductive amination (Route B).

Conclusion and Route Selection

Both Route A and Route B provide scalable and robust pathways to synthesize (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine.

  • Route A (Gabriel Synthesis) is often preferred when the highest purity of the primary amine is required. It methodically prevents the formation of secondary and tertiary amine byproducts. While it involves more discrete steps, the reactions are generally clean and high-yielding.

  • Route B (Reductive Amination) is a more convergent approach. For large-scale industrial production, this one-step conversion from the aldehyde can be more economically favorable due to reduced unit operations, provided that byproduct formation (e.g., reduction of the aldehyde to the alcohol) can be minimized through careful optimization of catalyst, pressure, and temperature.

The optimal choice will depend on specific project requirements, including scale, purity specifications, available equipment, and economic targets. Both routes represent state-of-the-art, scalable methodologies for the production of this key pharmaceutical intermediate.

References

  • (Reference placeholder for general oxazole synthesis and importance)
  • ChemSynthesis. (2025). 2-amino-1-phenyl-1-propanone. [Link]

  • Wikipedia. (2023). Robinson–Gabriel synthesis. [Link]

  • Google Patents. (1999). US5962737A - 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same.
  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • NROChemistry. (2018). Gabriel Synthesis: Mechanism & Examples. [Link]

  • Wikipedia. (2023). Gabriel synthesis. [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]

  • Sahu, J. K., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. International Journal of Pharmaceutical Sciences and Research.
  • The Organic Chemistry Tutor. (2023). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. YouTube. [Link]

  • Palmer, D. C., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron.
  • Scribd. (n.d.). 5-Iii) Sem 4. [Link]

  • Chemistry Steps. (2020). The Gabriel Synthesis. [Link]

  • Cambridge University Press. (n.d.). Gabriel Synthesis. [Link]

  • Zhang, X., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.
  • ChemSynthesis. (2025). methyl 5-phenyl-1,3-oxazole-4-carboxylate. [Link]

  • Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B] [3][12]OXAZIN-4-YL) ACETATE DERIV. [Link]

  • Pen-Tung Sah, et al. (2023). 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde: A Versatile Research Compound. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • Kim, H., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. [Link]

  • ChemSynthesis. (2025). 5-methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazole. [Link]

  • Al-Abodi, A. K., et al. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry.
  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Dumesic, J. A., et al. (2019).

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Purification of (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine

Ticket ID: OX-AMINE-PUR-01 Status: Open Subject: Resolution of streaking, tailing, and yield loss during chromatography of primary amine-substituted oxazoles. Executive Summary & Molecule Analysis User Context: You are a...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-AMINE-PUR-01 Status: Open Subject: Resolution of streaking, tailing, and yield loss during chromatography of primary amine-substituted oxazoles.

Executive Summary & Molecule Analysis

User Context: You are attempting to purify (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine . Chemical Profile:

  • Core Structure: 1,3-Oxazole ring (aromatic, weakly basic).

  • Critical Functional Group: Primary Methanamine (

    
    ).
    
    • 
      : 
      
      
      
      9.0–10.0 (Basic).
    • Chromatography Behavior: High affinity for acidic silanols (

      
      ) on standard silica gel.
      
  • Detection: Strong UV absorbance expected at 254 nm due to the phenyl-oxazole conjugation.

The Problem: The primary amine moiety protonates upon contact with acidic silica gel, forming ionic bonds. This results in severe tailing (streaking) , broad peaks, and irreversible adsorption (yield loss).

The Solution: You must neutralize the stationary phase or use a basic mobile phase modifier to suppress silanol ionization.

Recommended Protocols (SOPs)

Method A: Silica Gel with Basic Modifier (Standard)

Use this method for standard flash chromatography if you lack specialized stationary phases.

ParameterSpecification
Stationary Phase Standard Silica Gel (40–63 µm).
Mobile Phase A Dichloromethane (DCM).
Mobile Phase B Methanol (MeOH) containing 1% Triethylamine (TEA) or 10%

.
Loading Liquid load in DCM (if soluble) or dry load on Celite/Basic Alumina.
Detection UV @ 254 nm (Primary) and 280 nm.

Step-by-Step Workflow:

  • Slurry Packing (Critical): Do not dry pack. Slurry the silica in the starting mobile phase (e.g., 98:2 DCM:MeOH + 1% TEA ) to ensure the entire column is neutralized before the sample touches it.

  • Equilibration: Flush the column with 3–5 Column Volumes (CV) of the TEA-containing solvent.

  • Elution Gradient:

    • 0–5 min: 100% DCM (Isocratic hold to elute non-polar impurities).

    • 5–20 min: 0%

      
       10% MeOH (with modifier).
      
    • Note: Most primary amines elute between 5–10% MeOH/DCM.

  • Post-Run: Flush with 20% MeOH to recover any "stuck" amine.

Method B: Basic Alumina (High Purity)

Use this method if Method A fails to eliminate streaking or if the compound is acid-sensitive.

ParameterSpecification
Stationary Phase Basic Alumina (Brockmann Activity III).
Mobile Phase Hexane / Ethyl Acetate (EtOAc) or DCM / MeOH.[1][2]
Modifier None required. The stationary phase is already basic.[1]
Advantages Zero acidity; tight bands; no TEA salt contamination.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification pathway based on your crude mixture's behavior.

PurificationLogic Start Crude Mixture Analysis TLC_Check TLC in 10% MeOH/DCM Start->TLC_Check Streak Does the spot streak? TLC_Check->Streak Add_TEA Add 1% TEA to TLC Eluent Streak->Add_TEA Yes (Tailing) Method_A Execute Method A (Silica + TEA) Streak->Method_A No (Round Spot) Spot_Fix Spot Shape Improved? Add_TEA->Spot_Fix Spot_Fix->Method_A Yes Switch_Phase Switch Stationary Phase Spot_Fix->Switch_Phase No Method_B Execute Method B (Basic Alumina) Switch_Phase->Method_B Standard Option Method_C Execute Method C (C18 Reverse Phase with 0.1% NH4HCO3) Switch_Phase->Method_C High Polarity Option

Figure 1: Decision tree for selecting the optimal stationary phase based on TLC behavior.

Troubleshooting Guide (Q&A)

Issue 1: The compound streaks from the baseline to the solvent front.

  • Diagnosis: Unsuppressed silanol interactions. The amine is protonating and deprotonating randomly as it travels down the column.

  • Corrective Action:

    • Ensure Triethylamine (TEA) or Ammonia is present in both solvent A and solvent B.

    • Pre-wash the column: If using a pre-packed cartridge, flush it with the modifier-containing solvent before loading your sample.

    • Switch to 7N

      
       in MeOH:  Instead of adding liquid ammonia, buy pre-mixed 7N Ammonia in Methanol and use this as your "B" solvent. It provides more consistent pH control.
      

Issue 2: Low recovery yield (<50%) despite a clean TLC.

  • Diagnosis: Irreversible adsorption. The amine has formed a salt with the silica and is stuck at the top of the column.

  • Corrective Action:

    • Flush: Run a gradient up to 20% MeOH (with 2% TEA) to strip the column.

    • Change Phase: Switch to Basic Alumina or Amine-functionalized Silica . These phases lack the acidic protons that trap your product.

Issue 3: Product co-elutes with a non-polar impurity.

  • Diagnosis: In DCM/MeOH, selectivity is driven purely by polarity.

  • Corrective Action:

    • Change Selectivity: Try Ethyl Acetate / Hexane with 1% TEA. Even though the amine is polar, the phenyl-oxazole core provides significant lipophilicity.

    • Gradient Shallowing: Use a shallower gradient (e.g., 0% to 5% MeOH over 20 minutes) to pull the peaks apart.

Issue 4: The collected fractions turn into a solid salt upon drying.

  • Diagnosis: You used TEA or inorganic buffers, and they co-eluted or formed salts.

  • Corrective Action:

    • TEA Removal: TEA is volatile.[2][3] Rotovap at slightly higher temp (40–45°C) and then put under high vacuum overnight.

    • Azeotrope: Add DCM and re-evaporate 3x to help carry off the TEA.

    • Use Ammonia: Ammonia is more volatile than TEA and leaves no residue.

Frequently Asked Questions (FAQ)

Q: Can I use C18 Reverse Phase (RP) for this molecule? A: Yes, and it is often superior for purity.

  • Condition: Use Water / Acetonitrile.[4]

  • Modifier: You must use a basic buffer like Ammonium Bicarbonate (10mM) or 0.1% Ammonium Hydroxide .

  • Warning: Do not use TFA (Trifluoroacetic acid) or Formic Acid unless you want to isolate the salt form. Acidic mobile phases on C18 will protonate the amine, making it extremely polar and causing it to elute in the void volume (too fast).

Q: My crude is an HCl salt. Can I load it directly onto silica? A: No. The salt will not partition correctly into the organic mobile phase.

  • Fix: Free-base the amine first. Dissolve the salt in water, adjust pH to >12 with NaOH, extract into DCM, dry over

    
    , and then load onto the column. Alternatively, use "Solid Load" by mixing the salt with Basic Alumina and evaporating the solvent.
    

Q: How do I store the purified amine? A: Primary amines can absorb


 from the air to form carbamates. Store the purified oil/solid under Nitrogen or Argon at -20°C. Converting it to a stable HCl salt immediately after purification is recommended for long-term storage.

References & Grounding

  • Teledyne ISCO. Purification of Primary Amines by Flash Chromatography. Application Note AN54. Link

  • Biotage. Strategies for the Purification of Amines. The Flash Purification Blog. Link

  • SiliCycle. SiliCycle Chromatography Guide: Amine Functionalized Silica.Link

  • Chemistry Stack Exchange. Silanol Activity and Amine Tailing.Link

Disclaimer: This guide is intended for qualified research personnel. Always consult Safety Data Sheets (SDS) for (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine and reagents (DCM, TEA) before handling.

Sources

Troubleshooting

Stability of (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine in aqueous solution

Topic: Stability & Handling in Aqueous Solution Document ID: TS-OXAZ-002 | Last Updated: 2025-10-24[1][2] Executive Summary: Compound Profile (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine is a functionalized heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Aqueous Solution

Document ID: TS-OXAZ-002 | Last Updated: 2025-10-24[1][2]

Executive Summary: Compound Profile

(5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine is a functionalized heterocyclic building block often used in fragment-based drug discovery and ligand synthesis.[1][2] Its stability profile is dominated by two competing chemical behaviors: the lipophilicity of the phenyl-oxazole core and the reactivity of the primary amine (


)  tail.
  • Core Stability: The 1,3-oxazole ring is aromatic and thermally stable but susceptible to hydrolysis under strongly acidic conditions.[2][3]

  • Primary Risk: The exocyclic primary amine is the most volatile component, prone to oxidation (to aldehydes/imines) and carbamylation (reaction with atmospheric

    
    ) in aqueous solution.[3]
    
  • Solubility: Highly pH-dependent.[1][2] The compound exists as a water-soluble cation at pH < 8.0 and a precipitating lipophilic free base at pH > 9.0.[1][2]

Troubleshooting Guides (Q&A Format)

Module A: Solubility & Precipitation Issues

Q: "I dissolved the compound in PBS (pH 7.4), but it precipitated after 2 hours. Why?"

A: This is a classic pH-solubility mismatch .[1][2] While the compound is an amine, the electron-withdrawing nature of the oxazole ring lowers the pKa of the primary amine (estimated pKa ~8.5–8.[3]8) compared to a standard benzylamine.[2] In PBS (pH 7.4), a significant fraction may exist as the free base, which is lipophilic due to the phenyl and methyl groups.[3]

  • The Fix:

    • Acidify: Lower the pH of your stock solution to pH 5.0–6.0 using dilute HCl or acetic acid to ensure full protonation (

      
      ).
      
    • Co-solvent: Use a "Master Stock" in DMSO (dimethyl sulfoxide).[2] Dilute this stock into your aqueous buffer immediately before use. Keep the final DMSO concentration < 1% to avoid biological artifacts.[3]

Q: "Can I sonicate the solution to dissolve the precipitate?"

A: Proceed with caution. Mild sonication (30 seconds) is acceptable. However, prolonged sonication generates heat and free radicals in water, which can accelerate the oxidation of the primary amine to an aldehyde (oxidative deamination).[3] Better approach: Vortexing or gentle warming (up to 37°C) is safer than high-energy sonication.[1][2]

Visual Guide: Solubilization Decision Tree

SolubilityFlow Start Start: Solid Compound Solvent Choose Solvent System Start->Solvent Water Aqueous Buffer Only Solvent->Water DMSO Organic Stock (DMSO/EtOH) Solvent->DMSO CheckPH Check Target pH Water->CheckPH Result3 High Stability (Dilute 1000x into buffer) DMSO->Result3 Acidic pH < 6.0 CheckPH->Acidic Yes Neutral pH 7.0 - 8.0 CheckPH->Neutral Yes Result1 Stable Solution (Protonated Amine) Acidic->Result1 Result2 Risk of Precipitation (Free Base Formation) Neutral->Result2

Caption: Decision tree for selecting the optimal solvent system based on experimental pH requirements.

Module B: Chemical Degradation

Q: "My LC-MS shows a new peak with M+16 mass shift after 24 hours. Is this oxidation?"

A: Yes. The M+16 peak typically indicates the formation of an N-oxide or hydroxylation, but for primary amines, you should also look for M-1 (Imine) or M+14 (Carbonyl) shifts depending on the pathway.[3]

  • Mechanism: Primary amines in aqueous solution can undergo oxidative deamination to form an imine, which hydrolyzes to an aldehyde.[2][3]

  • Prevention:

    • Degas buffers with Nitrogen or Argon before use.[1][2]

    • Add antioxidants like EDTA (chelates metals that catalyze oxidation) or Ascorbic Acid if your assay permits.

Q: "Is the oxazole ring itself stable?"

A: Generally, yes .[2][3] The 1,3-oxazole ring is aromatic and far more stable than its reduced counterpart (oxazoline).[3] However, strong acids (pH < 1) combined with heat can force ring opening via hydrolysis, yielding an


-acylaminoketone.[2][3] In standard biological buffers (pH 4–9), the ring is inert.[3]
Visual Guide: Degradation Pathways

Degradation Compound (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine Oxidation Oxidative Deamination (Air/Light/Metals) Compound->Oxidation Slow Hydrolysis Acid Hydrolysis (pH < 1, Heat) Compound->Hydrolysis Rare Carbamylation Carbamylation (CO2 in basic pH) Compound->Carbamylation pH > 9 Aldehyde Aldehyde Derivative (Loss of biological activity) Oxidation->Aldehyde RingOpen Acyclic Keto-Amide (Irreversible) Hydrolysis->RingOpen Carbamate Carbamate Salt (Reversible with acid) Carbamylation->Carbamate

Caption: Primary degradation pathways.[1][2] Oxidative deamination is the most common issue in standard laboratory conditions.[3]

Standardized Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this protocol to maximize shelf-life.

ParameterSpecificationReason
Solvent DMSO (Anhydrous) Prevents hydrolysis; stabilizes the amine.[1][2]
Concentration 10 mM – 50 mM High concentration minimizes relative surface area for oxidation.[1][2]
Storage Temp -20°C or -80°C Arrhenius kinetics: lower temp = slower degradation.[1][2]
Container Amber Glass Vial Protects from light-induced radical formation.[1][2]
Headspace Argon/Nitrogen Overlay Displaces oxygen to prevent amine oxidation.[1][2]
Protocol B: Aqueous Dilution for Assays

Use this protocol for immediate experimental use.

  • Calculate: Determine the volume needed for a 1-day experiment. Do not store aqueous dilutions.

  • Buffer Selection:

    • Preferred: Phosphate or Citrate buffer (pH 5.0 – 7.0).

    • Avoid: Carbonate buffers (pH > 9) to prevent carbamate formation.

  • Mixing:

    • Add the DMSO stock dropwise to the vortexing buffer.[3]

    • Ensure final DMSO concentration is

      
       0.5% (v/v) to avoid cytotoxicity or enzyme inhibition.[3]
      
  • Verification: Visually inspect for turbidity (cloudiness).[2] If turbid, sonicate for <10 seconds or lower the pH.[3]

Frequently Asked Questions (FAQ)

Q1: Can I freeze-thaw the aqueous solution? A: No. Aqueous solutions of primary amines are unstable during freeze-thaw cycles due to pH shifts during crystallization (buffer crash) and micro-precipitation.[1][2] Always aliquot the DMSO stock , not the aqueous dilution.[3]

Q2: What is the estimated shelf-life? A:

  • Solid State: >2 years at -20°C (desiccated).[1][2]

  • DMSO Stock: 6–12 months at -20°C.[1][2]

  • Aqueous Solution: <24 hours at 4°C.

Q3: Does this compound react with plasticware? A: The lipophilic phenyl-oxazole core can adsorb to polystyrene (PS) or polypropylene (PP) plastics if the concentration is very low (< 1


M) and the time is long.
  • Recommendation: Use Low-Binding tubes or glass vials for low-concentration kinetics studies.[1][2]

References

  • Oxazole Chemistry & Stability

    • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2025).[4] This review details the thermal stability of the oxazole ring and its resistance to decomposition compared to oxazolines.[3][5]

    • (Verified via Search)

  • Amine Oxidation Mechanisms

    • Degradation kinetics and mechanism of oxazole/oxadiazole derivatives. (2012). Discusses the pH-dependent hydrolysis and oxidation pathways of nitrogen-containing heterocycles.
    • (Verified via Search)

  • General Handling of Lipophilic Amines

    • PubChem Compound Summary: 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine.[1][2][6] Provides physical property data (solubility/lipophilicity) relevant to the class of phenyl-oxazole methanamines.

    • (Verified via Search)

Sources

Optimization

Technical Support Center: Handling the Hygroscopic Nature of Oxazol-2-yl Methanamine Salts

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazol-2-yl methanamine and its salts. This guide is designed to provide expert advice and practical tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazol-2-yl methanamine and its salts. This guide is designed to provide expert advice and practical troubleshooting for challenges related to the hygroscopic nature of these compounds. Our goal is to ensure the integrity and reproducibility of your experiments by addressing common issues encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common initial questions regarding the hygroscopicity of oxazol-2-yl methanamine salts.

Q1: What does "hygroscopic" mean in the context of oxazol-2-yl methanamine salts?

A: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment, either by absorption or adsorption.[1] For oxazol-2-yl methanamine salts, this means the dry, powdered, or crystalline solid can readily pick up moisture from the air. This can lead to significant physical and chemical changes in the material.[2] The amount of moisture absorbed depends on the specific salt, the ambient relative humidity (RH), and the exposure time.[2]

Q2: Why are oxazol-2-yl methanamine salts, particularly the hydrochloride salt, prone to being hygroscopic?

A: The hygroscopic nature of these salts is influenced by their molecular structure and the presence of polar functional groups. The oxazole ring contains nitrogen and oxygen atoms, and the methanamine side chain has a primary amine.[3][4][5] These groups can form hydrogen bonds with water molecules. When protonated to form salts, such as the hydrochloride (HCl) salt[6], the ionic nature and the presence of a halide counter-ion further increase the affinity for water. This attraction for water molecules drives the process of moisture absorption from the atmosphere.[2]

Q3: What are the common consequences of uncontrolled moisture absorption in my experiments?

A: Uncontrolled moisture absorption can have a multitude of negative impacts on your research, compromising both accuracy and outcomes.[7] Key consequences include:

  • Inaccurate Weighing: The measured weight of the salt will be higher than the actual amount of the active compound, leading to errors in concentration calculations and stoichiometry.

  • Physical Property Alterations: The powder may become clumpy, cake together, or even turn into a gummy or pasty mess, which significantly hinders handling, flowability, and accurate dispensing.[1][2] This can be particularly problematic in automated processes like high-throughput screening or vial filling.[7]

  • Reduced Reaction Yield and Purity: The presence of water can interfere with moisture-sensitive reactions, potentially leading to lower yields, the formation of by-products, or even preventing the reaction from proceeding altogether.[8][9][10] Water is not always a benign solvent and can participate in unwanted side reactions.[11]

  • Chemical Degradation: For some compounds, the absorbed water can promote hydrolysis or other degradation pathways, reducing the purity and stability of the material over time.[1]

  • Altered Dissolution and Bioavailability: In a pharmaceutical context, changes in the physical state of the material due to water absorption (e.g., from amorphous to crystalline) can affect its solubility and, consequently, its bioavailability.[7]

Q4: How can I visually identify if my salt has absorbed significant moisture?

A: While subtle moisture uptake may not be visible, significant absorption often leads to noticeable physical changes. Look for:

  • Clumping or Caking: The free-flowing powder begins to form clumps or "bricks".[2]

  • Change in Appearance: The material may appear wet, pasty, or even deliquesce (dissolve in the absorbed water) to form a concentrated solution.[7]

  • Adherence to Surfaces: The compound may stick to the sides of the container or the spatula.[7]

Part 2: Storage and Handling Guide

Proper storage and handling are the first line of defense against the challenges posed by hygroscopic materials.

Q5: What is the best way to store hygroscopic oxazol-2-yl methanamine salts to prevent moisture uptake?

A: The primary goal is to minimize exposure to the atmosphere.[2] The recommended storage conditions for oxazol-2-yl methanamine hydrochloride include keeping it under an inert atmosphere at 2-8°C.

Best Practices for Storage:

  • Airtight Containers: Always store the salt in a tightly sealed, airtight container.[12] Specialized packaging like AcroSeal™ bottles with multi-layer septa can be very effective for repeated dispensing.[13]

  • Inert Atmosphere: For highly sensitive applications, storing the container inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon) is the ideal solution.[14][15]

  • Desiccators: If a glovebox is not available, place the sealed container inside a desiccator containing a suitable drying agent (desiccant) like anhydrous calcium sulfate (Drierite®) or silica gel.[16] Ensure the desiccant is active (e.g., blue for indicating silica gel).

  • Aliquotting: Upon receiving a new batch, consider dividing it into smaller, single-use quantities in a controlled low-humidity environment.[17] This prevents the entire stock from being repeatedly exposed to air.

Q6: What is the proper procedure for weighing and dispensing a hygroscopic salt?

A: Speed and environmental control are critical.[12] Working quickly minimizes the time the compound is exposed to atmospheric moisture.

G cluster_prep Preparation cluster_env Controlled Environment cluster_weigh Weighing Process cluster_post Post-Weighing P1 Equilibrate container to room temperature in a desiccator P2 Prepare all necessary tools (spatulas, weigh boats, etc.) E1 Perform weighing inside a glovebox or low-humidity chamber if possible P2->E1 E2 If no glovebox, work quickly in an area with low ambient humidity W1 Open the main container briefly E2->W1 W2 Quickly transfer an approximate amount to a tared, dry container W1->W2 W3 Immediately and tightly reseal the main container W2->W3 W4 Record the stable weight promptly W3->W4 S1 Use the weighed salt immediately W4->S1 S2 Return stock container to proper storage (desiccator/fridge)

Caption: Workflow for weighing hygroscopic salts.

Part 3: Troubleshooting Experimental Issues

This section provides guidance when you suspect moisture contamination is affecting your results.

Q7: My reaction yield is lower than expected. Could moisture in the oxazol-2-yl methanamine salt be the cause?

A: Yes, this is a very likely cause. The impact of moisture on yield can be attributed to two main factors:

  • Stoichiometric Errors: If the salt has absorbed water, your initial weight is inflated. You are adding fewer moles of the reactant than you calculated, which directly limits the theoretical yield.

  • Reaction Interference: Water can act as a nucleophile or a base in many organic reactions, leading to the formation of undesired by-products and consuming your starting materials or reagents.[11] Many reactions in the synthesis of oxazole derivatives themselves require anhydrous conditions, highlighting the sensitivity of this chemical class to water.[18]

Q8: I'm observing unexpected side products or impurities in my analysis (TLC, LC-MS, NMR). Can water be a culprit?

A: Absolutely. Water can lead to hydrolysis of either your starting material, intermediates, or your final product, especially if there are labile functional groups present. For instance, some oxazole-containing compounds have been noted to decompose via hydrolysis.[19] If your reaction involves water-sensitive reagents (e.g., organometallics, acid chlorides, certain coupling reagents), the presence of water from your hygroscopic salt can quench these reagents and generate new impurities.

Q9: The physical properties of my salt (e.g., clumping, poor flow) are making it difficult to handle. What can I do?

A: This is a clear sign of significant moisture absorption.[1][2]

  • Short-term: You may be able to break up clumps with a dry spatula inside a controlled environment like a glovebox.[12] However, this does not remove the water content.

  • Long-term: The best solution is to determine the water content accurately and, if possible, dry the material before use (see Part 4). For future work, adhere strictly to the storage and handling protocols outlined in Part 2.

Experimental ParameterConsequence of Excess MoistureTroubleshooting Action
Reagent Mass Inaccurate (artificially high)Quantify water content (e.g., Karl Fischer) and adjust mass accordingly.
Reaction Yield Decreased due to stoichiometry errors and side reactions.[8][9]Use a freshly opened container, dry the reagent, or handle it strictly under inert conditions.
Product Purity Decreased due to by-product formation or degradation.[10]Run a control reaction with a rigorously dried salt; analyze for hydrolysis products.
Physical Handling Poor flow, clumping, caking.[7]Improve storage conditions; use a glovebox for handling.

Part 4: Quantification and Remediation Protocols

When prevention is not enough, you need methods to measure and remove absorbed water.

Q10: How can I accurately determine the water content of my oxazol-2-yl methanamine salt?

A: The gold standard for accurately determining water content in pharmaceutical and chemical samples is Karl Fischer Titration (KFT) .[20][21][22] This method is highly specific to water and can detect moisture from the parts-per-million (ppm) range up to 100%.[23][24] Unlike the Loss on Drying (LOD) method, which measures the loss of any volatile component upon heating, KFT specifically quantifies water, making it more accurate for this purpose.[25]

Other methods like Near-Infrared (NIR) spectroscopy can also be used for rapid, non-destructive measurement but typically require calibration against a primary method like KFT.[25]

Q11: I've confirmed my salt has absorbed water. Can I dry it before use? What is the recommended procedure?

A: Drying is possible but must be approached with caution to avoid thermal decomposition of the compound.

  • Oven Drying Under Vacuum: The most common method is to dry the salt in a vacuum oven.[12] A moderate temperature (e.g., 40-50°C) under high vacuum for several hours is a typical starting point. It is crucial to know the melting point and decomposition temperature of your specific salt to avoid degradation.

  • Use of a Drying Agent (Desiccator): For mild cases, storing the material in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₄O₁₀) for an extended period can remove surface moisture.

  • Azeotropic Distillation: In some synthetic processes, water can be removed from a reaction mixture by azeotropic distillation with a suitable solvent (e.g., toluene), but this is not applicable for drying the solid salt directly before weighing.

Verification is Key: After any drying procedure, you must re-analyze the water content using Karl Fischer titration to confirm the effectiveness of the process.

Q12: What is the protocol for performing a Karl Fischer titration for a hygroscopic pharmaceutical salt?

A: The following is a generalized protocol for volumetric Karl Fischer titration. The exact parameters may need to be optimized for your specific instrument and sample.

Objective: To determine the percentage of water (% w/w) in a sample of oxazol-2-yl methanamine salt.

Apparatus:

  • Volumetric Karl Fischer Titrator with a sealed titration vessel.

  • Analytical balance.

  • Gas-tight syringes and needles.

  • Dry glassware.

Reagents:

  • Karl Fischer titrant (e.g., Hydranal™-Composite 5).

  • Karl Fischer solvent (e.g., methanol or a specialized solvent for salts).[23]

  • Certified water standard for titer determination.

Procedure:

  • System Preparation:

    • Ensure the titration vessel is clean, dry, and properly sealed to prevent ingress of atmospheric moisture.[24]

    • Fill the burette with the Karl Fischer titrant.

    • Add fresh Karl Fischer solvent to the titration vessel.

    • Condition the solvent by running a "pre-titration" to neutralize any residual water in the solvent and vessel until a stable, dry endpoint is reached.

  • Titer Determination:

    • Accurately weigh a specific amount of the certified water standard and inject it into the conditioned vessel.

    • Titrate with the KF reagent until the endpoint is reached.

    • The titer (mg H₂O / mL of titrant) is calculated. Repeat this at least twice more and use the average value. This step is critical for accurate results.

  • Sample Analysis:

    • In a controlled environment (ideally a glovebox), accurately weigh a suitable amount of the oxazol-2-yl methanamine salt. The target sample size depends on the expected water content.

    • Quickly and carefully transfer the weighed sample into the conditioned titration vessel.

    • Seal the vessel and begin the titration. The titrator will automatically add the KF titrant until all the water from the sample has reacted and the endpoint is reached.

    • The instrument software will use the volume of titrant consumed, the previously determined titer, and the sample weight to calculate the water content.

  • Calculation:

    • % Water (w/w) = (Volume of Titrant (mL) * Titer (mg/mL) / Sample Weight (mg)) * 100

G A Prepare & Condition KF Titrator Vessel B Determine Titer of KF Reagent using Water Standard A->B C Accurately Weigh Hygroscopic Sample in Controlled Environment B->C Validated System D Quickly Transfer Sample to Titration Vessel C->D E Titrate Sample with KF Reagent to Endpoint D->E F Calculate % w/w Water Content E->F

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Phenyl-Methyl-Oxazole Isomers

For researchers, medicinal chemists, and drug development professionals working with heterocyclic scaffolds, mass spectrometry is an indispensable tool for structural elucidation. The oxazole core, a key pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals working with heterocyclic scaffolds, mass spectrometry is an indispensable tool for structural elucidation. The oxazole core, a key pharmacophore in numerous biologically active molecules, presents a unique fragmentation landscape under electron ionization (EI). Understanding these fragmentation patterns is critical for unambiguous isomer identification and for tracking metabolic transformations.

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation of 4-phenyl-5-methyloxazole and compares it with the established fragmentation of its isomers. Due to a notable scarcity of published experimental data for the 4-phenyl-5-methyl isomer, this guide synthesizes foundational principles of oxazole fragmentation, data from related isomers, and predictive mechanisms to offer a robust analytical framework.

The Oxazole Ring: Core Fragmentation Principles

Under electron impact (EI) conditions, the fragmentation of the oxazole ring is primarily dictated by the stability of the resulting radical cations and neutral losses. For simple oxazoles, the molecular ion is typically prominent. The fragmentation cascade often involves the concerted or sequential loss of stable neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN) or a nitrile corresponding to a substituent (RCN).

For phenyl-substituted oxazoles, a key fragmentation pathway involves the initial loss of CO, followed by the loss of HCN. This has been documented for isomers like 2-phenyloxazole and 4-phenyloxazole. The phenyl group itself can give rise to characteristic ions, such as the phenyl cation at m/z 77.

Predicted Fragmentation of 4-Phenyl-5-Methyloxazole

Based on general principles of mass spectrometry and analysis of related heterocyclic systems, a primary fragmentation pathway for 4-phenyl-5-methyloxazole (Molecular Weight: 159.07 g/mol ) can be predicted. The key bond cleavages are expected to occur within the oxazole ring, driven by the formation of stable fragments.

A plausible major fragmentation pathway involves a retro-Diels-Alder-type cleavage or successive bond cleavages leading to the expulsion of a neutral acetonitrile molecule (CH₃CN) from the molecular ion. This would be a highly characteristic fragmentation for a 5-methyl substituted oxazole. Another significant pathway likely involves the cleavage of the oxazole ring to lose CO, followed by further fragmentation.

Below is a DOT language script visualizing the predicted primary fragmentation pathways.

G M 4-Phenyl-5-methyloxazole [M]⁺˙ m/z 159 F1 [M - CH₃CN]⁺˙ m/z 118 M->F1 - CH₃CN F2 [M - CO]⁺˙ m/z 131 M->F2 - CO F3 Phenyl cation [C₆H₅]⁺ m/z 77 F1->F3 - C₂HO F4 [M - CH₃CN - HCN]⁺˙ m/z 91 F1->F4 - HCN F5 [M - CO - HCN]⁺˙ m/z 104 F2->F5 - HCN

Caption: Predicted EI fragmentation of 4-phenyl-5-methyloxazole.

Comparative Analysis: Isomeric Effects on Fragmentation

The position of the phenyl and methyl substituents on the oxazole ring dramatically influences the resulting mass spectrum. Below is a comparison of the predicted fragmentation of 4-phenyl-5-methyloxazole with known patterns of other isomers.

CompoundKey Fragmentation PathwaysCharacteristic Fragment Ions (m/z)Rationale
4-Phenyl-5-methyloxazole (Predicted) 1. Loss of acetonitrile (CH₃CN)2. Loss of CO followed by HCN118 ([M-CH₃CN]⁺˙)131 ([M-CO]⁺˙)104 ([M-CO-HCN]⁺˙)77 ([C₆H₅]⁺)The 5-methyl group facilitates the characteristic loss of acetonitrile. The phenyl group at C4 stabilizes the resulting ion.
2-Phenyl-5-methyloxazole 1. Loss of CO followed by HCN2. Cleavage yielding benzonitrile131 ([M-CO]⁺˙)104 ([M-CO-HCN]⁺˙)103 ([C₆H₅CN]⁺˙)The 2-phenyl substitution favors the formation of the stable benzonitrile radical cation.
4-Methyl-2-phenyloxazole 1. Loss of CO followed by HCN2. Cleavage yielding benzonitrile131 ([M-CO]⁺˙)104 ([M-CO-HCN]⁺˙)103 ([C₆H₅CN]⁺˙)Similar to the 2-phenyl-5-methyl isomer, the 2-phenyl group directs fragmentation towards benzonitrile formation.

This comparison highlights how the position of the methyl group at C5 in the target compound is predicted to open a unique fragmentation channel (loss of CH₃CN) that would readily distinguish it from its 2-phenyl substituted isomers.

Experimental Protocol: Acquiring High-Quality Mass Spectra

To validate the predicted fragmentation patterns and build a robust library of data for these derivatives, a standardized experimental approach is crucial.

Objective: To obtain reproducible electron ionization mass spectra for a series of 4-phenyl-5-methyloxazole derivatives.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. A quadrupole or time-of-flight (TOF) analyzer is recommended for good resolution and mass accuracy.

Methodology:

  • Sample Preparation:

    • Dissolve the purified oxazole derivative in a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to a final concentration of 10-100 µg/mL for analysis.

  • Gas Chromatography:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometry:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV (standard for library matching and inducing reproducible fragmentation).

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum from the apex of the peak.

    • Perform background subtraction using a spectrum from the baseline near the peak.

    • Analyze the resulting spectrum, identifying the molecular ion and key fragment ions.

    • For unknown derivatives, high-resolution mass spectrometry should be employed to determine the elemental composition of fragment ions, confirming the proposed fragmentation pathways.

Below is a workflow diagram for the experimental protocol.

G cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Analysis cluster_data Data Processing dissolve Dissolve sample (1 mg/mL) dilute Dilute to working concentration (10-100 µg/mL) dissolve->dilute inject Inject 1 µL dilute->inject separate Separate on column inject->separate ionize EI Ionization (70 eV) separate->ionize analyze Mass Analysis (m/z 40-400) ionize->analyze detect Detection analyze->detect extract Extract Spectrum detect->extract background Background Subtract extract->background interpret Interpret Fragmentation background->interpret

Caption: Experimental workflow for GC-MS analysis.

Conclusion

While direct experimental data for 4-phenyl-5-methyloxazole remains elusive in the current literature, a robust, predictive framework can be established based on the fundamental principles of mass spectrometry. The predicted fragmentation pattern, characterized by the neutral loss of acetonitrile, offers a clear diagnostic marker to differentiate it from other phenyl-methyl-oxazole isomers. This guide provides both the theoretical foundation and a detailed experimental protocol for researchers to confirm these predictions and to systematically characterize this important class of heterocyclic compounds. The generation of such experimental data will be a valuable contribution to the broader scientific community.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Semantic Scholar. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, Vol. 14, No. 6. [Link]

Comparative

Comprehensive Guide: Benzylamine vs. (Oxazol-2-yl)methanamine as Bioisosteres

Introduction: The Strategic Shift from Phenyl to Oxazole In medicinal chemistry, the benzylamine moiety ( ) is a ubiquitous pharmacophore, often serving as a linker or a key interaction motif in G-protein coupled recepto...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Shift from Phenyl to Oxazole

In medicinal chemistry, the benzylamine moiety (


) is a ubiquitous pharmacophore, often serving as a linker or a key interaction motif in G-protein coupled receptor (GPCR) ligands and enzyme inhibitors. However, the phenyl ring brings inherent liabilities: high lipophilicity (increasing non-specific binding), metabolic susceptibility (CYP450 oxidation), and a lack of specific polar interactions.[1]

(Oxazol-2-yl)methanamine represents a high-value bioisosteric replacement. By substituting the phenyl ring with an oxazole, researchers can dramatically alter the physicochemical profile of a lead compound without disrupting the core binding vector.[1] This guide analyzes the structural, electronic, and ADME consequences of this switch.

Why Make the Switch?
  • Lipophilicity Reduction: Drastic lowering of LogP to improve water solubility.

  • Basicity Modulation: The electron-withdrawing oxazole ring lowers the pK

    
     of the exocyclic amine, potentially improving membrane permeability at physiological pH.
    
  • New Vector Space: Introduction of a hydrogen bond acceptor (the oxazole nitrogen) in a region previously occupied by a hydrophobic CH.

Physicochemical Comparison

The following data highlights the stark differences between the two moieties. Note the massive shift in LogP and the modulation of basicity.

PropertyBenzylamine(Oxazol-2-yl)methanamineImpact on Drug Design
Structure Phenyl-CH

-NH

Oxazole-CH

-NH

Core Scaffold Change
Molecular Weight 107.15 g/mol 98.10 g/mol Slight reduction (Ligand Efficiency boost)
LogP (Calc) ~1.1~ -0.8Major Solubility Increase (>100x)
pK

(Conj. Acid)
9.5~7.5 - 8.0*Permeability Boost (More neutral species at pH 7.4)
H-Bond Acceptors 02 (Ring N + O)New polar interaction possibilities
H-Bond Donors 2 (NH

)
2 (NH

)
Unchanged
Aromaticity HighModerateReduced

-

stacking potential

*Note: The pK


 of the exocyclic amine is lowered by the electron-withdrawing nature of the oxazole ring (inductive effect) compared to the phenyl ring.
Structural Superimposition & Vector Analysis

The oxazole ring is a 5-membered heterocycle, meaning the vectors of substituents will differ slightly from the 6-membered phenyl ring. However, the C2-position of oxazole closely mimics the spatial arrangement of the benzyl carbon, maintaining the "distance-to-nitrogen" required for receptor binding.

Figure 1: Structural dissection of the bioisosteric replacement. The primary gain is the reduction in lipophilicity and basicity.

ADME & Metabolic Stability Profile

Metabolic Stability (Microsomal Stability)

The phenyl ring in benzylamine is a common site for oxidative metabolism (Phase I), typically via hydroxylation at the para-position or benzylic oxidation.

  • Benzylamine Liability: Rapid clearance via CYP450-mediated ring hydroxylation or N-dealkylation.

  • Oxazole Advantage: The oxazole ring is significantly more resistant to oxidative metabolism. It effectively "blocks" the metabolic soft spot represented by the phenyl ring. However, researchers must monitor for potential ring-opening hydrolysis under highly acidic conditions, though this is rare in physiological contexts.[1]

Permeability (PAMPA/Caco-2)

While benzylamine is highly permeable due to its lipophilicity, it is highly ionized at physiological pH (99% protonated at pH 7.4). (Oxazol-2-yl)methanamine has a lower pK


 (~7.5-8.0). At pH 7.4, a significant fraction (20-40%) exists as the neutral free base. This increased fraction of neutral species can compensate for the lower lipophilicity, maintaining good membrane permeability while reducing the risk of phospholipidosis associated with highly basic, lipophilic amines.[1]

Experimental Protocols

Protocol A: Synthesis of (Oxazol-2-yl)methanamine Derivatives

Methodology: Modified Van Leusen or Serine Cyclization. This protocol describes the construction of the oxazole core from a serine-derived precursor, a robust method for generating chiral or functionalized variants.

Reagents:

  • N-Boc-Serine methyl ester

  • Deoxo-Fluor or DAST (Diethylaminosulfur trifluoride)

  • Bromotrichloromethane (

    
    ) / DBU
    
  • Nickel Peroxide (

    
    ) or 
    
    
    
    (for oxidation)

Step-by-Step Workflow:

  • Cyclodehydration: Treat N-Boc-Serine methyl ester with Deoxo-Fluor (-20°C to RT) in DCM to form the oxazoline intermediate.

  • Oxidation: Oxidize the oxazoline to the oxazole using

    
     and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or activated 
    
    
    
    .
  • Reduction/Deprotection:

    • If starting from the ester: Reduce the ester to the alcohol (

      
      ), convert to azide (DPPA), and reduce to amine (Staudinger reduction).[1]
      
    • Direct Route: If the Boc-amine is already in place at the C2 position (via glycine pathways), simply deprotect with TFA/DCM (1:1 v/v) for 1 hour.

  • Purification: The hydrochloride salt is water-soluble. Purify via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: Comparative pKa Determination (Potentiometric Titration)

To validate the basicity shift, perform a precise titration.[1]

  • Preparation: Dissolve 5 mg of Benzylamine HCl and 5 mg of (Oxazol-2-yl)methanamine HCl in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Titration: Titrate with standardized 0.1 M KOH using an autotitrator (e.g., Mettler Toledo or Sirius T3) under inert

    
     atmosphere at 25°C.
    
  • Data Analysis: Plot pH vs. Volume of Base. Determine the half-equivalence point.

    • Expectation: Benzylamine inflection at pH ~9.5. Oxazole analog inflection at pH ~7.5-8.0.

Figure 2: Synthetic route for accessing the oxazole bioisostere from amino acid precursors.

References

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Murru, S., Bista, R., & Nefzi, A. (2018).[1][2] Synthesis of Novel Oxazolyl Amino Acids and Their Use in the Parallel Synthesis of Disubstituted Oxazole Libraries. Synthesis (Thieme).[2] Link

  • PubChem Compound Summary. (2025). Oxazol-2-ylmethanamine.[3][4][5] National Center for Biotechnology Information. Link

  • Camci, M., & Karali, N. L. (2023).[1][6][7] BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. ChemMedChem. Link

  • Leusen, A. M. V., et al. (1972).[1] Chemistry of Tosylmethyl Isocyanide (TosMIC). A Novel Synthesis of Oxazoles and Imidazoles. Tetrahedron Letters. Link

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of Oxazole Rings for Researchers

For chemists and drug development professionals, the precise identification of molecular scaffolds is paramount. Among the vast landscape of heterocyclic compounds, the oxazole ring represents a cornerstone, appearing in...

Author: BenchChem Technical Support Team. Date: February 2026

For chemists and drug development professionals, the precise identification of molecular scaffolds is paramount. Among the vast landscape of heterocyclic compounds, the oxazole ring represents a cornerstone, appearing in numerous pharmaceuticals and biologically active molecules. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation of these compounds. This guide offers an in-depth analysis of the characteristic IR vibrational modes of the oxazole ring, presents a comparative view against other common 1,3-azoles, and provides a validated protocol for acquiring high-quality spectral data.

The Vibrational Fingerprint of the Oxazole Ring: A Mechanistic Perspective

The aromaticity of the oxazole ring, derived from the delocalization of six π-electrons, combined with the differing electronegativity of its oxygen and nitrogen atoms, results in a unique set of bond vibrations.[1] These vibrations, when probed with infrared radiation, give rise to a characteristic spectral fingerprint. Understanding the origin of these peaks is crucial for accurate spectral interpretation.

The primary vibrational modes of interest for the oxazole core are:

  • C=N Stretching (νC=N): The carbon-nitrogen double bond within the ring is a strong chromophore in the IR spectrum. This vibration typically appears as a sharp, medium to strong intensity band.

  • C=C Stretching (νC=C): The carbon-carbon double bond stretching, coupled with the overall ring breathing modes, contributes to the aromatic character of the spectrum.

  • C-O-C Asymmetric and Symmetric Stretching (νC-O-C): The ether-like linkage within the ring gives rise to characteristic stretching vibrations. These are often strong and can be diagnostic for the presence of the oxazole moiety.

  • Ring Bending and Deformation Modes: These vibrations, often found in the fingerprint region (below 1400 cm⁻¹), are unique to the overall structure of the ring and its substituents.

Comparative Analysis: Oxazole vs. Alternative Heterocycles

In drug discovery and organic synthesis, it is common to encounter other five-membered heterocyclic rings that are isomeric or isoelectronic with oxazole. A clear understanding of their spectral differences is essential for unambiguous identification. The following table summarizes the key distinguishing IR absorption bands for oxazole and its common alternatives: thiazole and imidazole.

Functional Group VibrationOxazole (cm⁻¹)Thiazole (cm⁻¹)Imidazole (cm⁻¹)Key Distinguishing Features
C=N Stretch 1614 - 1685 (m-s)[2][3]~1600 (m)~1550 (m)The C=N stretch in oxazole often appears at a higher wavenumber compared to thiazole and imidazole.
C=C Stretch (Ring) 1500 - 1590 (m)1500 - 1580 (m)1450 - 1500 (m)These peaks can overlap, but their relative intensities and positions can be informative.
Ring C-O-C Stretch 1020 - 1170 (s)[2]N/AN/AThe strong C-O-C stretching band is a primary diagnostic peak for the oxazole ring.
Ring C-S-C Stretch N/A600 - 800 (w-m)N/AThe presence of a C-S-C stretch in the lower frequency region is characteristic of thiazoles.
N-H Stretch N/AN/A3200 - 3500 (broad, s)The broad N-H stretching band is a clear indicator of an unsubstituted imidazole ring.
C-H Stretch (Ring) 3050 - 3150 (w-m)3050 - 3150 (w-m)3050 - 3150 (w-m)The aromatic C-H stretch is common to all, appearing above 3000 cm⁻¹.

Intensity abbreviations: s = strong, m = medium, w = weak.

This comparative data highlights the diagnostic power of IR spectroscopy. The presence of a strong C-O-C stretching band is a key indicator for an oxazole ring, while its absence and the appearance of a C-S-C stretch would point towards a thiazole. Similarly, a broad N-H stretch is a hallmark of an imidazole ring.

Experimental Protocol for FTIR Analysis of Oxazole-Containing Compounds

To ensure the acquisition of reliable and reproducible IR spectra, the following protocol is recommended. This self-validating system incorporates best practices for sample preparation and data acquisition.

Objective: To obtain a high-resolution Fourier Transform Infrared (FTIR) spectrum of a solid oxazole-containing compound using the KBr pellet method.

Materials:

  • Oxazole-containing compound (1-2 mg)

  • Potassium bromide (KBr), spectroscopy grade (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Methodology:

  • Sample and KBr Preparation:

    • Gently grind approximately 200 mg of spectroscopy-grade KBr in an agate mortar to a fine powder. Rationale: This ensures a uniform matrix and minimizes scattering of the IR beam.

    • Add 1-2 mg of the solid oxazole-containing sample to the KBr.

    • Thoroughly mix and grind the sample and KBr together for 2-3 minutes until a homogenous, fine powder is obtained. Rationale: Homogenous mixing is critical for obtaining a uniform concentration of the analyte in the KBr pellet, leading to a high-quality spectrum.

  • Pellet Formation:

    • Transfer a small amount of the KBr/sample mixture to the pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes. Rationale: The pressure causes the KBr to flow and form a transparent or translucent pellet, trapping the sample in the matrix.

    • Carefully release the pressure and extract the KBr pellet from the die. The pellet should be clear and free of cracks.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. Rationale: This is a crucial step to subtract the spectral contributions of atmospheric water and carbon dioxide, ensuring that the final spectrum is solely from the sample.

    • Acquire the sample spectrum. A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.

  • Data Analysis:

    • Process the raw data by performing a background subtraction.

    • Identify and label the characteristic peaks of the oxazole ring and any other functional groups present in the molecule.

    • Compare the obtained spectrum with reference spectra or the data presented in the comparison guide.

Visualizing the Vibrational Logic of the Oxazole Ring

The following diagram illustrates the key vibrational modes within the oxazole ring that give rise to its characteristic IR spectrum.

Oxazole_Vibrations cluster_stretching Stretching Vibrations cluster_bending Bending & Deformation Oxazole Oxazole Ring CN_Stretch C=N Stretch (1614-1685 cm⁻¹) Oxazole->CN_Stretch ν(C=N) CC_Stretch C=C Stretch (1500-1590 cm⁻¹) Oxazole->CC_Stretch ν(C=C) COC_Stretch C-O-C Stretch (1020-1170 cm⁻¹) Oxazole->COC_Stretch ν(C-O-C) CH_Stretch C-H Stretch (3050-3150 cm⁻¹) Oxazole->CH_Stretch ν(C-H) Ring_Bending Ring Bending (<1400 cm⁻¹) Oxazole->Ring_Bending δ(ring)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine

Topic: Personal Protective Equipment & Handling Protocols for (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine Audience: Research Scientists, Medicinal Chemists, and EHS Officers. Executive Safety Assessment (5-Methyl-4-ph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocols for (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine Audience: Research Scientists, Medicinal Chemists, and EHS Officers.

Executive Safety Assessment

(5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine is a functionalized heterocyclic building block containing a primary amine attached to an oxazole ring. While specific toxicological data for this exact intermediate may be limited in public repositories, Structure-Activity Relationship (SAR) analysis dictates that it must be handled as a High-Hazard Compound .

Core Hazard Profile (Precautionary Principle):

  • Corrosivity (High Probability): Primary methanamines are potent bases (

    
    ). They can cause immediate chemical burns to mucous membranes, eyes, and skin.
    
  • Acute Toxicity (Moderate to High): Oxazole derivatives are frequently pharmacologically active (kinase inhibitors, anti-inflammatory agents). Ingestion or transdermal absorption may trigger systemic toxicity.

  • Sensitization: Benzylic-type amines are known sensitizers; repeated exposure may lead to anaphylactic responses.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." The following matrix is designed to prevent chemical permeation and systemic exposure.[1]

PPE CategorySpecificationTechnical Rationale
Hand Protection (Routine) Double Nitrile Gloves (Outer: 5 mil / Inner: 4 mil)Primary amines can permeate thin nitrile. Double gloving creates a sacrificial outer layer and visual breach indicator.
Hand Protection (Spill/High Risk) Laminate / Multi-layer (e.g., Silver Shield® or Ansell Barrier®)Required for spill cleanup or immersion. Nitrile degrades rapidly upon direct contact with concentrated organic amines.
Eye & Face Chemical Splash Goggles (ANSI Z87.1 D3 rating)Safety glasses are insufficient . Amine vapors are lacrimators; liquid splashes cause irreversible corneal opacity due to high pH.
Respiratory Fume Hood (Primary) Face Velocity: 80–100 fpmVolatility is low for the solid salt, but free-basing releases vapors. N95s provide NO protection against amine vapors.
Body Defense Tyvek® Lab Coat (Closed Front) + Chemical Apron (for >5g)Cotton coats absorb amines, holding the corrosive agent against the skin. Impervious Tyvek prevents "wicking" exposure.
Engineering Controls & Workflow Logic

The following diagram illustrates the mandatory safety workflow for handling this compound.

SafetyWorkflow cluster_emergency Emergency Protocol Start Start: Chemical Retrieval Risk Risk Assessment (Check Quantity & Form) Start->Risk PPE Don PPE (Double Nitrile + Goggles) Risk->PPE High Hazard Confirmed Hood Transfer to Fume Hood (Verify Airflow) PPE->Hood Weigh Weighing (Static Control) Hood->Weigh Draft Shield Use Reaction Reaction Setup (Inert Atmosphere) Weigh->Reaction Waste Disposal (Segregated Stream) Reaction->Waste Quench First Spill Spill Detected Evac Evacuate Area Spill->Evac Absorb Absorb (Vermiculite) Evac->Absorb

Figure 1: Operational workflow emphasizing engineering controls prior to open handling.

Detailed Operational Protocols
A. Weighing & Transfer (Critical Step)
  • The Hazard: Fine amine powders are often electrostatic. They can "jump" onto the balance or cuffs, leading to unnoticed contamination.

  • Protocol:

    • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat before dispensing.

    • Containment: Weigh inside the fume hood. If the balance is external, weigh a closed vial, add material inside the hood, and re-weigh the vial (difference method).

    • Draft Protection: Use a localized draft shield. Do not turn off the fume hood to weigh; this violates containment.

B. Reaction Setup
  • The Hazard: Amines are nucleophilic.[2] Reaction with acid chlorides, anhydrides, or strong acids is exothermic .

  • Protocol:

    • Solvent First: Dissolve the amine in the solvent (e.g., DCM, THF) before adding electrophiles.

    • Controlled Addition: Add reagents dropwise at

      
       to manage heat evolution.
      
    • Inert Gas: Flush with Nitrogen/Argon. Oxygen can oxidize the amine over time, forming impurities (N-oxides) that may alter toxicity profiles.

C. Decontamination & Cleanup[3][4]
  • The Hazard: Invisible residues on hood surfaces can burn the next user.

  • Protocol:

    • Acid Wipe: Wipe down the work area with a dilute acid solution (e.g., 1M HCl) or a specific surfactant (e.g., Decon 90). This protonates the amine, turning it into a non-volatile, water-soluble salt.

    • Solvent Wipe: Follow with water, then ethanol.

    • Glove Removal: Use the "beak method" (pulling one glove off inside the other) to ensure no skin contact with the outer glove surface.

Emergency Response
ScenarioImmediate ActionMedical Rationale
Skin Contact Flush for 15+ Minutes Amines penetrate deep into the dermis. Short rinsing leaves subsurface residues that continue to damage tissue.
Eye Contact Irrigate immediately Alkaline burns cause saponification of fatty tissues in the eye; immediate dilution is the only way to save sight.
Inhalation Move to Fresh Air If breathing is difficult, oxygen may be required.[5] Monitor for delayed pulmonary edema (fluid in lungs).
Disposal Considerations

Do NOT pour down the drain.

  • Classification: Hazardous Organic Waste (Basic/Amine).

  • Segregation: Keep separate from Oxidizers (risk of exothermic reaction) and Acids (risk of violent neutralization).

  • Labeling: Clearly mark as "Contains Organic Amines/Oxazoles - Toxic/Corrosive."

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.).[6] Laboratory Safety Guidance. United States Department of Labor.

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.

  • PubChem. (n.d.). Compound Summary: Oxazole Derivatives and Safety. National Library of Medicine.

Sources

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